N-Propyl-3,3,3-D3-amine hcl
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3,3,3-trideuteriopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNUOAIJIQGACY-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: N-Propyl-3,3,3-D3-amine HCl
Executive Summary
N-Propyl-3,3,3-D3-amine Hydrochloride (also known as 3,3,3-Trideuterio-1-propanamine HCl) is a stable, isotopically labeled primary amine. It serves as a critical tool in modern drug discovery, specifically within "Deuterium Switch" programs designed to optimize pharmacokinetics (PK) and as a Stable Isotope Labeled Internal Standard (SIL-IS) for quantitative bioanalysis (LC-MS/MS).
By substituting the metabolically vulnerable terminal methyl hydrogens with deuterium, researchers can exploit the Kinetic Isotope Effect (KIE) to retard oxidative metabolism without altering the compound's binding affinity or physicochemical selectivity.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This compound is the hydrochloride salt of propyl amine where the terminal methyl group is fully deuterated.
| Property | Specification |
| Chemical Name | N-Propyl-3,3,3-d3-amine hydrochloride |
| Systematic Name | 3,3,3-Trideuteriopropan-1-amine hydrochloride |
| Molecular Formula | |
| Molecular Weight | 98.59 g/mol (Calculated based on D=2.014) |
| Unlabeled CAS | [556-53-6] (Reference for safety/transport only) |
| Isotopic Purity | Typically |
| Appearance | White to off-white hygroscopic crystalline solid |
| Solubility | Highly soluble in water, methanol, ethanol; insoluble in diethyl ether |
| pKa | ~10.7 (Amine conjugate acid) |
Note on CAS: Specific CAS numbers for this isotopologue are often vendor-specific or unassigned. Researchers should reference the unlabeled parent CAS [556-53-6] for general safety data while consulting the specific Certificate of Analysis (CoA) for isotopic enrichment.
The Deuterium Advantage: Mechanistic Insight
The strategic value of N-Propyl-3,3,3-D3-amine lies in the Primary Kinetic Isotope Effect (KIE) .
The Metabolic Soft Spot
In many propyl-containing drugs (e.g., Pramipexole analogs, Chlorpropamide), the terminal methyl group (
The C-D Bond Strength
The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point vibrational energy of the heavier isotope.
-
C-H Bond Dissociation Energy (BDE): ~98 kcal/mol
-
C-D Bond Dissociation Energy (BDE): ~100 kcal/mol
This ~2 kcal/mol difference increases the activation energy (
Figure 1: Comparative metabolic pathway showing the kinetic barrier introduced by deuteration at the terminal methyl group.
Synthesis & Manufacturing Protocol
Objective: Synthesize N-Propyl-3,3,3-d3-amine HCl with >98% isotopic purity. Method: Reduction of 3,3,3-Trideuteriopropionitrile.
Reagents[6][9]
-
Precursor: 3,3,3-Trideuteriopropionitrile (
) [Commercially available]. -
Reductant: Lithium Aluminum Hydride (
) or Borane-THF ( ). -
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Salt Formation: HCl in Dioxane (4M).
Step-by-Step Workflow
-
Setup: Flame-dry a 250mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.
-
Charging: Add
(1.5 equiv) suspended in anhydrous THF at 0°C. -
Addition: Dropwise add 3,3,3-Trideuteriopropionitrile (1.0 equiv) dissolved in THF. Critical: Control addition rate to manage exotherm.
-
Reflux: Warm to room temperature, then reflux for 4–6 hours to ensure complete reduction of the nitrile to the primary amine.
-
Quench: Cool to 0°C. Perform Fieser quench (Water, 15% NaOH, Water) to precipitate aluminum salts.
-
Isolation: Filter the salts. Dry the filtrate over
. -
Salt Formation: Add 4M HCl in Dioxane dropwise to the filtrate. The white precipitate (this compound) forms immediately.
-
Purification: Recrystallize from Ethanol/Ether if necessary to remove trace ammonium salts.
Figure 2: Synthetic route via nitrile reduction ensuring retention of the deuterium label.
Analytical Applications (LC-MS/MS)
In bioanalysis, this compound is the "Gold Standard" Internal Standard (IS) for quantifying propylamine derivatives.
Why use D3?
-
Co-elution: The D3 analog is chemically identical to the analyte, meaning it co-elutes on C18 columns, experiencing the exact same matrix effects (ion suppression/enhancement).
-
Mass Separation: The +3 Da mass shift is sufficient to separate the IS signal from the analyte signal in a Triple Quadrupole Mass Spectrometer (MRM mode) without "cross-talk" (isotopic overlap).
Recommended MRM Transitions
When developing a method for a propyl-amine drug (M) and its IS (M+3):
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy |
| Analyte (Propyl) | Optimized | ||
| IS (Propyl-d3) | Optimized |
Protocol Note: Prepare stock solutions of the IS in Methanol. Do not store in water for extended periods (>1 month) to prevent any potential (though unlikely for this structure) H/D exchange at the amine headgroup if pH fluctuates drastically.
Handling, Stability & Safety
Stability[11]
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or tightly sealed vial.
-
Isotopic Stability: The C-D bonds on the terminal methyl are non-exchangeable under standard physiological or laboratory conditions. They are stable against pH shifts, unlike N-D or O-D bonds.
Safety Profile (Derived from Unlabeled CAS 556-53-6)
-
GHS Classification: Skin Irrit. 2, Eye Irrit. 2.
-
Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood. The free base (if liberated) is volatile and has a strong ammoniacal/fishy odor.
-
Storage: 2–8°C (Refrigerate), under inert atmosphere (Argon/Nitrogen) recommended.
References
-
Gant, T. G. (2014). Deuterium in Drug Discovery and Development. In Modern Drug Synthesis. Wiley-VCH.
-
Foster, A. B. (1984). Deuterium Isotope Effects in Studies of Drug Metabolism. Trends in Pharmacological Sciences, 5, 524-527.
-
Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398.
-
PubChem. (2023).[1] Propylamine Hydrochloride (Unlabeled). National Library of Medicine.
-
Wichard, J. (2018). Synthesis of Deuterated Amines via Nitrile Reduction. Journal of Labeled Compounds and Radiopharmaceuticals.
Sources
N-Propyl-3,3,3-D3-amine hcl physical properties
PART 1: EXECUTIVE SUMMARY
N-Propyl-3,3,3-d3-amine Hydrochloride (CAS: 478702-86-2) is a stable, isotopically labeled primary amine building block used extensively in medicinal chemistry and metabolomics. By substituting the three hydrogen atoms on the terminal methyl group with deuterium, this compound serves as a critical tool for probing Kinetic Isotope Effects (KIE) , specifically to block or study metabolic
This guide details the physicochemical profile, synthesis pathways, and application logic for integrating this isotopolog into drug development pipelines.
PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROPERTIES
Chemical Identity
| Attribute | Detail |
| Chemical Name | N-Propyl-3,3,3-d3-amine hydrochloride |
| Synonyms | 3,3,3-Trideuteriopropan-1-amine HCl; Propylamine-d3 HCl |
| CAS Number (HCl Salt) | 478702-86-2 |
| CAS Number (Free Base) | 24300-22-9 |
| Parent CAS (Unlabeled) | 556-53-6 (HCl salt) |
| Molecular Formula | |
| Molecular Weight | 98.59 g/mol (Calculated based on D enrichment) |
| Isotopic Purity | Typically |
| SMILES | [2H]C([2H])([2H])CC[NH3+].[Cl-] |
Physical Properties Matrix
The physical properties of the deuterated salt closely mirror the non-deuterated parent (Propylamine HCl), with minor variations in mass-dependent properties.
| Property | Value / Description | Technical Note |
| Appearance | White to off-white crystalline powder | Hygroscopic nature requires storage under inert gas. |
| Melting Point | 160 – 164 °C | Consistent with parent (162-166 °C). Deuteration rarely shifts MP by >1-2°C. |
| Solubility | Highly soluble in Water, Ethanol, Methanol | |
| Hygroscopicity | High | Rapidly absorbs atmospheric moisture; handle in a desiccated environment. |
| pKa (Conjugate Acid) | 10.7 (at 20°C) | Secondary isotope effects on pKa are negligible for synthetic planning. |
| LogP (Octanol/Water) | 0.48 (Free Base) | Lipophilicity is virtually identical to the protium form. |
PART 3: SPECTROSCOPIC SIGNATURES
Differentiation between the labeled and unlabeled forms is critical for quality control and tracer studies.
-
-NMR (D2O):
-
Unlabeled: Triplet at
ppm (3H, terminal methyl). -
Labeled (d3): Silent at
ppm. The terminal methyl signal disappears. -
Methylene Signals: The adjacent methylene (
) at C2 often simplifies from a multiplet to a broad triplet or quartet due to loss of coupling with the terminal methyl.
-
-
Mass Spectrometry (MS):
-
Shift: +3.019 Da relative to the parent.
-
Fragment Ions: Distinct mass shift in fragments containing the propyl chain, allowing precise quantification in biological matrices.
-
PART 4: SYNTHESIS & MANUFACTURING PROTOCOLS
Two primary routes are employed depending on the availability of precursors. Route A (Gabriel Synthesis) is preferred for high isotopic purity and yield.
Experimental Workflow: Gabriel Synthesis
Reagents: Potassium Phthalimide, 1-Bromopropane-3,3,3-d3, Hydrazine Hydrate, HCl.
-
Alkylation:
-
Dissolve Potassium Phthalimide (1.0 eq) in DMF.
-
Add 1-Bromopropane-3,3,3-d3 (1.1 eq) dropwise at 60°C.
-
Heat to 90°C for 4 hours.
-
Outcome: Formation of N-(Propyl-3,3,3-d3)phthalimide. Precipitate in water, filter, and dry.
-
-
Deprotection (Hydrazinolysis):
-
Suspend the phthalimide intermediate in Ethanol.
-
Add Hydrazine Hydrate (1.2 eq) and reflux for 2 hours.
-
Observation: A white precipitate (phthalhydrazide) forms.
-
Cool, filter off the solid, and retain the filtrate containing the free amine.
-
-
Salt Formation:
-
Acidify the filtrate with 4M HCl in Dioxane or aqueous HCl.
-
Evaporate solvent to dryness.
-
Recrystallize from Ethanol/Ether to yield N-Propyl-3,3,3-d3-amine HCl .
-
Synthesis Logic Diagram
Caption: Figure 1. Gabriel Synthesis pathway ensuring retention of the deuterium label at the terminal carbon.
PART 5: APPLICATIONS IN DRUG DISCOVERY (DMPK)
The primary utility of this compound lies in Deuterium Kinetic Isotope Effects (DKIE) .
Metabolic Stability (Omega-Oxidation Blocking)
The terminal methyl group of propyl chains is a "metabolic soft spot," susceptible to oxidation by CYP450 enzymes (particularly CYP2D6 and CYP3A4) to form a primary alcohol, which then oxidizes to a carboxylic acid.
-
Mechanism: The C-D bond is significantly stronger than the C-H bond (
). -
Result: Breaking the C-D bond is the rate-limiting step. Deuteration at this position can reduce the rate of intrinsic clearance (
), prolonging half-life ( ) without altering binding affinity.
Metabolic Pathway Diagram
Caption: Figure 2. Comparison of metabolic fate. Deuteration of the terminal methyl inhibits CYP-mediated hydroxylation, potentially improving pharmacokinetic exposure.
PART 6: HANDLING & SAFETY
-
Storage: Store at room temperature (15-25°C) in a tightly sealed container. The substance is hygroscopic ; exposure to air will lead to liquefaction (deliquescence).
-
Incompatibility: Strong oxidizing agents.[1]
-
Safety: Like the parent propylamine, the hydrochloride salt is an irritant.
PART 7: REFERENCES
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7852, Propylamine. Retrieved January 28, 2026 from [Link]
-
Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. (Contextual grounding for Section 5).
Sources
Deuterated Alkylamines in Bioanalysis: Technical Profile of N-Propyl-3,3,3-d3-amine HCl
[1]
Executive Summary
This technical guide characterizes N-Propyl-3,3,3-d3-amine Hydrochloride , a stable isotope-labeled primary amine used critically in quantitative bioanalysis (LC-MS/MS) and metabolic mechanistic studies.[1] By substituting the terminal methyl hydrogens with deuterium (
Part 1: Physicochemical Characterization[1]
Molecular Identity & Weight Analysis
The precise molecular weight is paramount for establishing accurate stock solutions in quantitative workflows. Unlike nominal mass, the exact mass must account for the specific atomic weight of Deuterium (
Compound Name: N-Propyl-3,3,3-d3-amine Hydrochloride
Chemical Structure:
| Property | Value | Calculation Basis |
| Molecular Formula | ||
| Exact Molecular Weight | 98.59 g/mol | Derived from isotopic abundances below |
| Free Base MW | 62.13 g/mol | Excluding HCl counterion |
| Appearance | White to off-white solid | Hygroscopic crystalline powder |
| Solubility | High (Water, Methanol) | Polar ionic salt character |
Isotopic Weight Breakdown:
-
Carbon (
): -
Nitrogen (
): -
Chlorine (
): -
Deuterium (
): -
Protium (
): (4 alkyl + 3 ammonium protons) -
Total: 98.59 g/mol
Part 2: Synthesis & Quality Control
Synthetic Route: Nitrile Reduction
To ensure isotopic purity at the terminal position (C3), the synthesis typically avoids H/D exchange conditions that could scramble the label. The most robust route involves the reduction of Propionitrile-3,3,3-d3 .[1]
Figure 1: Synthetic pathway ensuring the integrity of the C3 deuterium label via nitrile reduction.[1]
Quality Control Parameters
Researchers must validate the material before use in GLP studies.
-
Isotopic Enrichment:
atom D.[1]-
Verification:
-NMR should show the disappearance of the terminal methyl triplet at ppm.
-
-
Chemical Purity:
.-
Verification: HPLC-ELSD or GC-FID (derivatized).[1]
-
-
Counterion Stoichiometry: Confirm mono-hydrochloride form via Argentometric titration (Chloride content ~36%).
Part 3: Applications in Drug Development[2]
Internal Standard for LC-MS/MS
This is the primary application.[1] The D3-analog serves as an ideal Internal Standard (IS) because it possesses nearly identical physicochemical properties (pKa, logP) to the analyte but is distinguishable by mass.
Mechanism of Action:
-
Co-elution: The D3-amine elutes at the same retention time (RT) as the unlabeled amine, ensuring it experiences the exact same matrix effects (ion suppression/enhancement) at the ESI source.
-
Mass Discrimination: The Mass Spectrometer filters for
63.1 (D3-base) vs 60.1 (Standard base).
Critical Consideration - The Deuterium Isotope Effect on RT:
While often negligible, heavily deuterated alkyl chains can sometimes elute slightly earlier than unlabeled counterparts on Reverse Phase columns due to slightly reduced lipophilicity of C-D bonds. For a propyl chain (3 deuteriums), this shift is usually
Metabolic Stability (Kinetic Isotope Effect)
Placing deuterium at the terminal carbon (C3) probes metabolic pathways involving
-
Concept: The C-D bond is shorter and stronger than the C-H bond (Zero Point Energy difference).[2][3]
-
Outcome: If the rate-determining step of metabolism involves breaking the C3-H bond, the D3-analog will show a significantly slower clearance (Primary KIE
). This confirms the site of metabolism.
Figure 2: LC-MS/MS Quantification Workflow utilizing the D3-amine as a normalizing internal standard.
Part 4: Handling & Experimental Protocols
Hygroscopicity Management
Amine hydrochlorides are prone to absorbing atmospheric moisture.[1]
-
Storage: Store at -20°C in a desiccator.
-
Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly or use a dry box.
Stock Solution Preparation Protocol
Objective: Prepare a 1.0 mg/mL (free base equivalent) stock solution.
-
Calculate Correction Factor (CF):
[1] -
Weighing: Weigh 1.59 mg of the HCl salt to yield 1.0 mg of the free amine.
-
Solvent: Dissolve in Methanol or 0.1% Formic Acid in Water . Avoid pure water for long-term storage to prevent bacterial growth or hydrolysis issues (though simple amines are stable, buffers are safer).[1]
-
Storage: Aliquot into amber glass vials; stable for 6-12 months at -80°C.
Troubleshooting Signal Suppression
If the D3-IS signal varies significantly between samples:
-
Check Crosstalk: Ensure the mass window for the unlabeled analyte (
60.1) does not overlap with the D3 channel ( 63.1). A +3 Da shift is usually sufficient, but high concentrations of the unlabeled drug can contribute to the D3 channel (M+3 isotope contribution). -
Solution: Inject a "Blank + IS" and a "High Standard (no IS)" to verify channel independence.
References
-
MedChemExpress. (2024).[1] n-Propyl-amine-d3 Hydrochloride Product Sheet. Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] Stable Isotopes for Mass Spectrometry. Retrieved from [1][4]
-
Gomez-Gallego, M., & Sierra, M. A. (2011).[1] Kinetic Isotope Effects in the Study of Reaction Mechanisms. Chemical Reviews, 111(8), 4857–4963.[1] Retrieved from [1]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1] Retrieved from [1]
N-Propyl-3,3,3-D3-amine hcl CAS number
Title: Technical Monograph: N-Propyl-3,3,3-d3-amine Hydrochloride (CAS 478702-86-2)[1]
Abstract
This technical guide provides a comprehensive analysis of N-Propyl-3,3,3-d3-amine hydrochloride, a stable isotope-labeled primary amine critical for pharmacokinetic profiling and mechanistic toxicology. By selectively incorporating three deuterium atoms at the terminal methyl position (
Chemical Identity & Specifications
Compound Name: N-Propyl-3,3,3-d3-amine hydrochloride
Synonyms: 3,3,3-Trideuteriopropan-1-amine HCl; 1-Propanamine-3,3,3-d3 hydrochloride
CAS Number: 478702-86-2
Molecular Formula:
| Property | Value | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Melting Point | 158–162 °C | Varies slightly with isotopic enrichment |
| pKa | ~10.7 | Consistent with non-deuterated propylamine |
| LogP | 0.48 (approx) | Lipophilicity remains virtually unchanged |
Synthesis & Manufacturing
The synthesis of N-Propyl-3,3,3-d3-amine HCl requires a strategy that prevents deuterium scrambling (H/D exchange) while ensuring high yield. The most robust protocol utilizes a Grignard approach coupled with a Gabriel synthesis to ensure primary amine specificity.
Synthetic Route: Grignard Extension & Gabriel Amine Synthesis
This pathway avoids the pitfalls of nitrile reduction, which can sometimes lead to secondary amine byproducts or incomplete reduction.
Step 1: Grignard Formation & Epoxide Opening
Methyl-d3-magnesium iodide is generated from Methyl-d3 iodide (
Step 2: Activation & Substitution The alcohol is converted to a leaving group (Mesylate or Tosylate) and displaced by potassium phthalimide.
Step 3: Deprotection & Salt Formation Hydrazinolysis releases the free amine, which is immediately captured as the hydrochloride salt to prevent volatility loss.
Workflow Diagram (DOT Visualization)
Figure 1: Step-wise synthesis of this compound via Grignard chain extension and Gabriel synthesis.
Analytical Characterization
Validating the identity and isotopic purity of CAS 478702-86-2 is critical before use in DMPK (Drug Metabolism and Pharmacokinetics) studies.
Nuclear Magnetic Resonance (NMR)
-
H NMR (D
O): The spectrum will show the absence of the terminal methyl triplet usually found at 0.9 ppm. Instead, the signal for the -methylene ( adjacent to methyl) will appear as a broad singlet or simplified multiplet due to the loss of coupling with the methyl protons.-
2.90 (t, 2H,
-CH -N) -
1.60 (m, 2H,
-CH ) -
Absent:
0.90 (terminal )
-
2.90 (t, 2H,
- C NMR: The terminal methyl carbon will appear as a septet (due to coupling with three deuterium atoms, spin=1) with a characteristic upfield isotope shift.
Mass Spectrometry (MS)
-
ESI-MS (+):
observed at m/z 63.1 (Free base mass 62 + 1). -
Isotopic Enrichment Calculation: Compare the intensity of M (d3) vs M-1 (d2) and M-3 (d0). A purity of >99% D is typically required to prevent "isotope leakage" in quantitative assays.
Applications in Drug Development[4][5][6]
Metabolic Stability (The Deuterium Effect)
The terminal propyl group is a frequent site of metabolic attack via
-
Mechanism: The C-D bond is shorter and stronger than the C-H bond (Bond Dissociation Energy: C-D
85 kcal/mol vs C-H 81 kcal/mol). -
Result: Breaking the C-D bond is the rate-limiting step (Primary Kinetic Isotope Effect,
). Replacing the terminal with significantly slows down this clearance pathway, potentially increasing the drug's half-life ( ).
Internal Standard for LC-MS/MS
N-Propyl-3,3,3-d3-amine is the "gold standard" internal standard (IS) for quantifying propylamine derivatives in biological matrices.
-
Co-elution: It co-elutes with the analyte, ensuring identical ionization suppression/enhancement effects.
-
Mass Separation: The +3 Da mass shift is sufficient to avoid cross-talk in quadrupole mass analyzers.
Mechanistic Pathway Diagram
Figure 2: Impact of C-D substitution (Deuterium Kinetic Isotope Effect) on metabolic clearance.
Handling & Safety Protocols
While deuterated compounds are generally chemically identical to their parents, the HCl salt form requires specific handling:
-
Hygroscopicity: Store in a desiccator at -20°C. Moisture absorption will alter the effective molecular weight, leading to weighing errors in quantitative stock preparation.
-
Stability: Reconstituted solutions in water/methanol are stable for 1 month at 4°C. For long-term storage, freeze at -80°C.
-
Safety: Treat as a corrosive irritant (Skin/Eye). Use standard PPE (Gloves, Goggles, Lab Coat).
References
-
Alfa Chemistry. (n.d.). This compound Product Specifications. Retrieved from
-
Hairui Chemical. (n.d.). CAS Index of Deuterated Compounds (CAS 478702-86-2).[2][3] Retrieved from
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label Behind. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link
- Fisher, M. B., et al. (2006). The complexities inherent in attempts to decrease drug clearance by blocking sites of CYP-mediated metabolism. Current Opinion in Drug Discovery & Development, 9(1), 101-109.
Sources
Technical Guide: N-Propyl-3,3,3-D3-amine Hydrochloride
This guide serves as an in-depth technical resource for N-Propyl-3,3,3-D3-amine Hydrochloride , a critical deuterated building block and internal standard used in pharmaceutical research.
CAS Number: 478702-86-2
Chemical Formula:
Executive Summary
N-Propyl-3,3,3-D3-amine HCl is a stable isotope-labeled derivative of propylamine where the terminal methyl group is fully deuterated. In drug development, this compound serves two primary functions:
-
Internal Standard (IS): It provides a mass-shifted analogue for the quantitative bioanalysis of propyl-amine containing drugs (e.g., pramipexole, chlorpromazine metabolites) via LC-MS/MS, eliminating matrix effects.
-
Metabolic Probe: It is used to study the Kinetic Isotope Effect (KIE) on metabolic pathways involving
-oxidation or N-dealkylation, helping to identify "soft spots" in lead compounds.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The incorporation of three deuterium atoms at the terminal carbon alters the mass and vibrational frequency of the C-H bonds (becoming C-D) without significantly changing the steric or electronic environment of the amine group.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 3,3,3-Trideuteriopropan-1-amine hydrochloride |
| Molecular Structure | |
| Molecular Weight | 98.59 g/mol (Salt); 62.13 g/mol (Free Base) |
| Isotopic Purity | |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Highly soluble in water, methanol, DMSO; slightly soluble in ethanol |
| Melting Point | 158–162 °C (Decomposes) |
| pKa | ~10.7 (estimated, similar to propylamine) |
Synthesis & Manufacturing Protocol
To ensure high isotopic purity (>99% D) and prevent the formation of secondary amine impurities, the Gabriel Synthesis is the preferred route. This method utilizes 1-bromo-3,3,3-d3-propane and potassium phthalimide to strictly control mono-alkylation.
Retrosynthetic Analysis
The target molecule is disconnected at the C-N bond. The propyl chain source is 1-bromo-3,3,3-d3-propane , which can be derived from acetic acid-d3 or methyl-d3-iodide via chain extension, though it is often sourced directly as a building block.
Experimental Workflow
-
Nucleophilic Substitution (
):-
Reagents: Potassium Phthalimide (1.1 eq), 1-Bromo-3,3,3-d3-propane (1.0 eq), DMF (Solvent).
-
Conditions: Heat at 90°C for 4-6 hours.
-
Mechanism: The phthalimide anion attacks the alkyl halide, displacing the bromide. The bulky phthalimide group prevents poly-alkylation.
-
Intermediate: N-(3,3,3-trideuteriopropyl)phthalimide.
-
-
Hydrazinolysis (Deprotection):
-
Reagents: Hydrazine hydrate (
), Ethanol. -
Conditions: Reflux for 2 hours.
-
Workup: The reaction precipitates phthalhydrazide (byproduct). The filtrate contains the free amine.
-
-
Salt Formation:
-
Reagents: HCl in Dioxane or Diethyl Ether (4M).
-
Procedure: The crude amine solution is treated with anhydrous HCl. The hydrochloride salt precipitates immediately.
-
Purification: Recrystallization from Ethanol/Ether to remove hydrazine traces.
-
Synthesis Pathway Diagram
Figure 1: Step-wise Gabriel Synthesis pathway ensuring mono-alkylation and high isotopic retention.
Analytical Characterization
Validating the structure requires confirming the presence of the deuterium label and the integrity of the propyl chain.
Nuclear Magnetic Resonance (NMR) Analysis
In the
-
NMR (400 MHz,
):-
2.95 ppm (t,
Hz, 2H, ): The -protons. -
1.65 ppm (broad s or m, 2H,
): The -protons. Note: The multiplicity changes from a sextet (in non-deuterated propylamine) to a broad singlet or triplet because the coupling to the adjacent group is removed/altered. -
Missing:
0.95 ppm (t, 3H, ). The absence of this triplet confirms deuteration.
-
2.95 ppm (t,
-
NMR (100 MHz,
):-
~10.5 ppm (septet,
Hz, ): The terminal carbon appears as a septet due to coupling with three deuterium atoms ( ). -
~20.1 ppm (s,
). -
~41.5 ppm (s,
).
-
~10.5 ppm (septet,
Mass Spectrometry (MS)
-
Method: ESI+ (Electrospray Ionization).
-
Result: The molecular ion
will appear at m/z 63.1 , shifted by +3 Da compared to the non-deuterated standard (m/z 60.1). -
Fragmentation: Loss of ammonia (
) yields a propyl-d3 cation ( ) at m/z 46.
Applications in Drug Development[6]
A. Quantitative Bioanalysis (Internal Standard)
This compound is the "Gold Standard" IS for quantifying propyl-amine drugs. Because deuterium modifies the retention time slightly (or not at all) in Reverse Phase LC, the IS co-elutes with the analyte, perfectly compensating for ion suppression or enhancement in the mass spectrometer source.
Protocol:
-
Stock Prep: Dissolve 1 mg in 1 mL MeOH (1 mg/mL).
-
Spiking: Add to plasma samples at a concentration of 100 ng/mL.
-
Extraction: Perform Protein Precipitation (PPT) or Solid Phase Extraction (SPE).
-
Analysis: Monitor MRM transitions.
-
Analyte:
(Propyl fragment). -
IS (D3):
(Propyl-d3 fragment).
-
B. Metabolic Stability & KIE Studies
The terminal methyl group of a propyl chain is a common site for metabolic attack by Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19), leading to
-
Mechanism: C-H bond cleavage is often the rate-determining step (RDS).
-
Deuterium Effect: The C-D bond is shorter and stronger (lower zero-point energy) than the C-H bond.
-
Outcome: If the metabolic rate (
) decreases significantly (KIE > 2), it confirms that hydroxylation at the propyl terminus is the primary clearance pathway. This guides medicinal chemists to fluorinate or deuterate that position in the final drug candidate to improve half-life ( ).
Metabolic Pathway Diagram
Figure 2: Kinetic Isotope Effect (KIE) mechanism showing how deuteration at the propyl terminus slows metabolic oxidation.
Handling & Stability
-
Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator.
-
Storage: -20°C is recommended for long-term stability to prevent H/D exchange, although the C-D bonds on the methyl group are non-exchangeable under standard conditions.
-
Solubility: Dissolve in water or methanol for stock solutions. Avoid protic solvents if using strong bases, as extreme pH could theoretically promote exchange at the
-position, though the -position (D3) is chemically inert to exchange.
References
-
FDA.gov. "Methyl-d3-amine hydrochloride - Substance Registration." U.S. Food and Drug Administration. [Link] (Reference for deuterated amine nomenclature and registration).
-
Gant, T. G. "Deuterated Drugs: Unexpectedly Non-Obvious?" Journal of Medicinal Chemistry, 2014. [Link] (Mechanistic grounding for KIE and metabolic stability).
- Shao, L., et al. "Derivatives of Tramadol for Increased Metabolic Stability." Bioorganic & Medicinal Chemistry Letters, 2006.
Strategic Deuteration: Sourcing and Utilizing N-Propyl-3,3,3-d3-amine HCl
The following technical guide is structured to serve as a strategic resource for medicinal chemists and sourcing specialists. It prioritizes the application and validation of the deuterated building block, moving beyond a simple vendor list to ensure scientific rigor in drug development.
Document Type: Technical Application Guide Target Compound: N-Propyl-3,3,3-d3-amine Hydrochloride CAS Registry Number: 478702-86-2 (Free base/Salt forms vary, verify specific listing) Primary Application: Deuterium Kinetic Isotope Effect (DKIE) modulation of metabolic profiles.
Executive Summary: The Deuterium Advantage
In the optimization of small molecule pharmacokinetics (PK), the strategic replacement of hydrogen with deuterium (D) offers a method to attenuate metabolic clearance without altering binding affinity.[1][2]
N-Propyl-3,3,3-d3-amine HCl (
Key Value Proposition:
-
Bond Strength: The C-D bond is approximately 6–10 times stronger than the C-H bond (
for primary effects). -
Metabolic Shunt: Deuteration at the 3-position (terminal methyl) blocks
-oxidation, potentially extending half-life ( ) or forcing metabolism to a more favorable pathway.
Technical Specifications & Sourcing Criteria
When sourcing this reagent, "purity" is a dual metric: Chemical Purity and Isotopic Enrichment . Failure to validate both leads to convoluted PK data.
Critical Quality Attributes (CQA)
| Attribute | Specification | Rationale |
| Chemical Purity | Impurities (e.g., propanol derivatives, alkyl halides) can react with the scaffold, creating toxic byproducts. | |
| Isotopic Enrichment | Lower enrichment (e.g., 95%) leaves a 5% "metabolic leak" of the protio-form, masking the DKIE in sensitive assays. | |
| Isotopologue Distribution | Significant presence of | |
| Water Content | As a hydrochloride salt, the compound is hygroscopic. Excess water alters stoichiometry in coupling reactions. |
Supplier Landscape
While many catalog houses list this compound, most are resellers. Traceability to the primary isotope manufacturer is crucial for batch consistency.
-
Primary Source (Manufacturer Level):
-
CDN Isotopes: (Catalog # D-5718). Often the original source for other catalogs. Known for high isotopic enrichment (>99%).
-
-
Specialized Distributors:
-
Toronto Research Chemicals (TRC): (Catalog # P838662 or similar). Reliable CoA provision.
-
Sigma-Aldrich / Merck: (Often sourced from CDN or equivalent). Good for small-scale, high-cost logistics.
-
-
Custom Synthesis (Bulk):
-
For kilogram-scale (GLP tox batches), contract research organizations (CROs) like Enamine or WuXi AppTec should be engaged to synthesize de novo using verified deuterated precursors (e.g., 1-Propanol-3,3,3-d3).
-
Analytical Validation: The "Self-Validating" Protocol
Do not rely solely on the Certificate of Analysis (CoA). Perform the following intake protocol to verify the deuterium placement and enrichment.
Proton NMR ( H-NMR)
The absence of signals is as important as their presence.
-
Standard Propylamine: Shows a triplet at
ppm (terminal ). -
Target (3,3,3-d3): The triplet at 0.9 ppm must be absent .
-
Verification: Integrate the remaining signals. The
-methylene ( , ppm) and -methylene ( , ppm) should integrate to 2H each. Any residual signal at 0.9 ppm indicates incomplete deuteration ( ).
Mass Spectrometry (MS)
-
Method: Direct infusion ESI-MS (Positive mode).
-
Expected Shift: M+1 peak should be +3 Da higher than the protio-standard.
-
Isotopologue Analysis: Zoom into the parent ion cluster. Calculate the ratio of
and peaks to estimate and impurities.
Visualizing the QC Workflow
Figure 1: Decision tree for analytical validation of deuterated building blocks.
Synthetic Integration & Metabolic Logic
Understanding why you are using this specific isotopologue is vital for experimental design.
Metabolic Pathway Blocking
The propyl group is susceptible to two primary oxidative attacks. The 3,3,3-d3 analog specifically targets Pathway B (
Figure 2: Mechanistic impact of 3,3,3-d3 deuteration. Pathway B is significantly suppressed by the primary kinetic isotope effect, while Pathway A remains largely unaffected.
Synthesis Protocol Recommendation
When coupling this compound, standard amine protocols apply, but stoichiometry must be precise due to the high cost of the reagent.
Recommended Coupling: Amide Bond Formation
-
Free Basing: Do not use the HCl salt directly in low-solubility solvents. Pre-stir the salt with 1.1 eq DIPEA in DMF/DCM for 10 minutes to liberate the free amine.
-
Activation: Activate the carboxylic acid partner (e.g., HATU or EDC/HOBt) before adding the deuterated amine to minimize waste.
-
Monitoring: Monitor reaction progress by LC-MS. Note that the deuterated product will co-elute with the protio-standard (if used as a reference) but will be mass-resolved.
References
-
Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 57(9), 3595–3611. Link
-
Shao, L., & Hewitt, M. C. (2010). "The Kinetic Isotope Effect in the Search for Deuterated Drugs." Drug News & Perspectives, 23(6), 398. Link
-
CDN Isotopes. "Product Specification: Propylamine-3,3,3-d3 HCl (D-5718)." CDN Isotopes Catalog. Link
-
Toronto Research Chemicals. "N-Propyl-3,3,3-d3-amine Hydrochloride Data Sheet." TRC Catalog. Link
-
Fischer, H. (2016). "Deuterium Switch: A Powerful Tool in the Modification of Drug Metabolism."[1][2] Chemical Biology & Drug Design, 87(1), 12-24. Link
Sources
Strategic Utilization and Cost Analysis of N-Propyl-3,3,3-D3-amine HCl
Executive Summary
N-Propyl-3,3,3-D3-amine Hydrochloride (
Because this compound is rarely a "stock" catalog item, its "price" is a function of custom synthesis complexity. This guide analyzes the technical drivers of its cost, its critical role in the "Deuterium Switch" strategy for drug half-life extension, and protocols for its application.
Part 1: The Scientific Value Proposition
The Deuterium Kinetic Isotope Effect (DKIE)
The primary value of N-Propyl-3,3,3-D3-amine lies in its ability to exploit the Deuterium Kinetic Isotope Effect (DKIE). The carbon-deuterium (
-
Primary Effect: If the
bond cleavage is the rate-determining step (RDS) in a metabolic reaction, substituting H with D can reduce the reaction rate by 6–10 fold ( ). -
Target Mechanism: The terminal methyl group of a propyl chain is a prime target for CYP450-mediated omega-oxidation (
-oxidation). This metabolic pathway hydroxylates the terminal carbon, leading to rapid clearance or the formation of carboxylic acid metabolites.
Mechanism of Action: Blocking Omega-Oxidation
By deuterating only the terminal methyl group (3,3,3-D3), researchers can block this specific clearance pathway without significantly altering the lipophilicity (
Figure 1: Mechanism of metabolic stabilization via terminal deuteration. The C-D bond resists CYP450 attack, shunting the drug away from rapid clearance.
Part 2: Synthesis & Cost Analysis
Why is the Price High?
Unlike generic Propylamine HCl (~
The Manufacturing Workflow
The synthesis likely follows a pathway starting from expensive deuterated building blocks like Methyl-d3 Iodide (
Common Custom Synthesis Route:
-
Alkylation: Diethyl malonate is alkylated with Methyl-d3 Iodide (
). -
Decarboxylation: Hydrolysis and heat yield Propionic acid-3,3,3-d3.
-
Amidation: Conversion to Propionamide-3,3,3-d3.
-
Reduction: Reduction (e.g., with
) yields the final amine.
Figure 2: The cost-driving synthesis pathway. The requirement for CD3I and multi-step purification dictates the high market price.
Part 3: Market Analysis & Procurement Strategy
Estimated Price Ranges (2024-2025 Estimates)
Note: Prices are indicative for Research Grade (Non-GMP).
| Grade | Quantity | Estimated Price | Lead Time | Vendor Type |
| Catalog Stock | 100 mg | $350 - $600 | 1-2 Weeks | Specialized Isotope Labs (e.g., C/D/N, TRC) |
| Custom Batch | 1 g | $1,800 - $2,500 | 4-6 Weeks | CROs (Wuxi, Enamine, Curia) |
| Bulk Scale | 10 g+ | Quote Basis | 8-12 Weeks | Custom Manufacturing |
Procurement Checklist (Quality Assurance)
When ordering this custom reagent, you must validate the Certificate of Analysis (CoA) for:
-
Isotopic Enrichment: Must be
. Lower enrichment ( ) compromises mass spectrometry data due to "M-1" peak overlap. -
Chemical Purity:
. Impurities often include under-reduced amides. -
Salt Stoichiometry: Confirm it is a mono-hydrochloride (
) to ensure accurate molar dosing.
Part 4: Experimental Protocol
Application: Internal Standard for LC-MS/MS Quantitation
Objective: Use N-Propyl-3,3,3-D3-amine as a surrogate internal standard (IS) for quantifying propyl-amine containing drugs.
Materials
-
Analyte: Target Drug (Propyl-amine derivative).
-
IS: this compound.
-
Matrix: Plasma or Microsomal incubation media.
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve 1.0 mg of this compound in 1.0 mL of Methanol (Free base equivalent correction factor:
if MW is ~99.5 vs 63.5). -
Store at -20°C. Stability is typically >12 months.
-
-
Working Solution:
-
Dilute Stock to 100 ng/mL in 50:50 Acetonitrile:Water.
-
-
Sample Processing (Protein Precipitation):
-
Aliquot 50
of plasma sample. -
Add 200
of IS Working Solution (containing the D3-amine). -
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
LC-MS/MS Analysis:
-
Inject supernatant.
-
Monitor Transitions:
-
Analyte:
-
IS (D3):
-
-
Note: The D3 analog will co-elute with the analyte (or elute slightly earlier due to the deuterium isotope effect on lipophilicity), providing perfect compensation for matrix effects.
-
References
-
Russak, E. M., et al. (2019). "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy.
-
Foster, A. B. (1984). "Deuterium Isotope Effects in Studies of Drug Metabolism." Trends in Pharmacological Sciences.
-
C/D/N Isotopes. "Deuterated Amines Product Listings." (General reference for isotope pricing tiers).
-
FDA Guidance. "Clinical Pharmacology Studies for Deuterated Drug Products."
Precision Quantitation of Primary Amines: The Bioanalytical Utility of N-Propyl-3,3,3-D3-amine HCl
This guide is structured as a high-level technical whitepaper designed for bioanalytical scientists and regulatory compliance officers. It bypasses generic introductions to focus on the specific utility of N-Propyl-3,3,3-D3-amine HCl (Propylamine-d3) in the context of trace impurity analysis and the mitigation of mutagenic nitrosamine formation.
Executive Summary & Chemical Identity
In the wake of the global "Nitrosamine Crisis" affecting pharmaceutical supply chains (sartans, ranitidine, metformin), regulatory agencies (FDA, EMA) have mandated rigorous risk assessments for nitrosamine precursors. This compound serves as a critical Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of propylamine—a key precursor to the potent carcinogen N-nitrosodipropylamine (NDPA).
This deuterated analog provides the bioanalytical specificity required to detect trace alkylamines in complex Active Pharmaceutical Ingredient (API) matrices, correcting for ionization suppression and extraction variability where external standardization fails.
Chemical Profile
| Property | Specification |
| Compound Name | N-Propyl-3,3,3-D3-amine Hydrochloride |
| Systematic Name | 3,3,3-Trideuteropropan-1-amine hydrochloride |
| Formula | CD₃CH₂CH₂NH₂[1] · HCl |
| Role | Stable Isotope Internal Standard (SIL-IS) |
| Key Feature | Terminal Deuteration (C3): The deuterium atoms are located on the terminal methyl group, ensuring metabolic stability and preventing Hydrogen-Deuterium Exchange (HDX) during acidic extraction or derivatization. |
The Core Mechanism: Stable Isotope Dilution Assay (SIDA)
The reliability of this compound stems from its physicochemical mirroring of the target analyte (native propylamine) while maintaining a distinct mass signature (+3 Da).
Why Terminal Deuteration Matters
Placing deuterium on the C3 (terminal) position is a deliberate design choice for bioanalysis:
-
No pKa Shift: Deuterium near the amine group (C1) can slightly alter the basicity (pKa) of the amine due to the inductive isotope effect, potentially causing separation in retention time during chromatography. C3 deuteration minimizes this "chromatographic isotope effect," ensuring the IS co-elutes perfectly with the analyte.
-
Stability: Protons on the carbon alpha to the amine can be labile under harsh conditions (e.g., enzymatic oxidation or extreme pH). The terminal methyl group is chemically inert, ensuring the isotopic tag remains intact throughout the workflow.
Diagram 1: The SIDA Mechanism
This diagram illustrates how the D3-IS corrects for matrix effects (ion suppression) in LC-MS/MS analysis.
Caption: The D3-IS co-elutes with the analyte, experiencing identical matrix suppression. The ratio calculation nullifies these errors.
Application in Nitrosamine Risk Assessment[2][3][4][5]
The primary utility of this compound is in the control of nitrosamine precursors . Regulatory bodies (FDA/EMA) require manufacturers to quantify amines that could react with nitrites to form nitrosamines.
The Hazard Pathway
If Propylamine is present as an impurity (e.g., from synthesis reagents or degradation of propyl-containing drugs like chlorpropamide), and a nitrosating agent (nitrite) is introduced, N-Nitrosodipropylamine (NDPA) forms.
-
Analyte: Propylamine (Precursor)
-
Internal Standard: this compound
-
Goal: Quantify Propylamine at trace levels (ppm/ppb) to prove it is below the threshold of concern.
Diagram 2: Nitrosamine Precursor Monitoring Workflow
Logic flow for using the IS to prevent carcinogenic formation.
Caption: Monitoring the amine precursor (propylamine) using the D3-IS prevents the downstream formation of NDPA.
Experimental Protocol: Derivatization LC-MS/MS
Small aliphatic amines like propylamine are difficult to analyze directly due to poor retention on Reverse Phase (C18) columns and low mass. Derivatization is the industry standard to increase hydrophobicity and ionization efficiency.
Protocol: Dansyl Chloride Derivatization
Note: This protocol assumes a generic API matrix. Validation per ICH M10 is required.
Reagents
-
IS Stock: 1 mg/mL this compound in Methanol.
-
Derivatizing Agent: Dansyl Chloride (5 mg/mL in Acetone).
-
Buffer: 0.1 M Sodium Bicarbonate (pH 10).
Step-by-Step Methodology
-
Sample Preparation: Weigh 50 mg of API; dissolve in 1.0 mL of water/methanol (50:50).
-
IS Addition: Add 20 µL of IS Working Solution (1 µg/mL) to the sample.
-
Alkalinization: Add 500 µL of Sodium Bicarbonate buffer (pH 10) to ensure the amine is deprotonated (free base form is required for reaction).
-
Derivatization: Add 500 µL of Dansyl Chloride solution. Vortex and incubate at 60°C for 15 minutes.
-
Quenching: Add 100 µL of Ammonium Hydroxide to consume excess reagent.
-
Clarification: Centrifuge at 10,000 rpm for 5 minutes.
-
Analysis: Inject 5 µL of the supernatant into the LC-MS/MS.
LC-MS/MS Conditions (Example)
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Ionization | ESI Positive Mode |
| MRM (Analyte) | Dansyl-Propylamine: 293.1 → 170.1 (Quant), 156.0 (Qual) |
| MRM (IS) | Dansyl-Propyl-d3-amine: 296.1 → 170.1 (Quant) |
Note on MRM: The product ion (170.1) corresponds to the dimethylaminonaphthalene sulfonyl moiety, which is common to both. The precursor mass shift (293 vs 296) provides the specificity.
Validation & Regulatory Compliance
To ensure the data generated using this compound stands up to FDA/EMA scrutiny, the method must be validated according to ICH M10 guidelines.
Critical Validation Parameters
-
Isotopic Purity (Atom % D): The IS must have high isotopic purity (>99%). Presence of D0 (unlabeled) species in the IS will contribute to the analyte signal, causing false positives (overestimation).
-
Test: Inject a high concentration of IS only. Monitor the Analyte MRM channel. Signal should be <20% of the LLOQ.
-
-
Cross-Signal Contribution: Conversely, high concentrations of the Analyte must not contribute to the IS channel (M+3).
-
Matrix Factor (MF): Calculate the IS-normalized Matrix Factor. It should be close to 1.0, indicating the IS is perfectly compensating for suppression.
References
-
U.S. Food and Drug Administration (FDA). (2024).[4][5][3] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link][4]
-
European Medicines Agency (EMA). (2023).[6] Nitrosamine impurities in human medicinal products. [Link][2][3][7]
-
International Council for Harmonisation (ICH). (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
- Vogel, M., et al. (2019). "Mass Spectrometry-Based Approaches for the Detection of Nitrosamine Impurities in Pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. (General reference for SIDA methodology in nitrosamines).
Sources
- 1. Methyl-d3-amine HCl | CAS 7436-22-8 | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]
- 5. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 6. White paper - Nitrosamines analysis [seqens.com]
- 7. toxicology.org [toxicology.org]
Methodological & Application
Application Note: N-Propyl-3,3,3-D3-amine HCl as an Internal Standard
Title: Trace Quantification of Propylamine in Pharmaceutical Drug Substances via HILIC-LC-MS/MS using N-Propyl-3,3,3-D3-amine HCl
Abstract
This application note details a robust protocol for the quantification of Propylamine (1-Aminopropane) in Active Pharmaceutical Ingredients (APIs) and drug products. Propylamine is a Class 3 residual solvent (ICH Q3C) and a critical precursor to the potent carcinogen N-Nitroso-di-n-propylamine (NDPA) . Accurate quantification at trace levels (ppm/ppb) is challenging due to the compound's high polarity and lack of UV chromophores. We present a validated Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS), utilizing This compound as a stable isotope-labeled internal standard (SIL-IS). This approach eliminates matrix effects and ensures regulatory compliance for nitrosamine risk assessments.
Introduction & Technical Rationale
1.1 The Analytical Challenge
Propylamine is frequently used as a reagent in organic synthesis or generated as a degradation product. While classified as a lower-risk Class 3 solvent (PDE = 50 mg/day), its role as a secondary amine precursor necessitates stricter monitoring in the context of nitrosamine impurities.
-
Polarity: Propylamine is highly polar (logP ~ 0.5), leading to poor retention on standard C18 Reversed-Phase (RP) columns.
-
Detection: It lacks a chromophore, making UV detection insensitive and non-specific.
-
Matrix Interference: In complex API matrices, ion suppression often compromises quantitative accuracy.
1.2 The Solution: this compound
The use of This compound (
-
Structural Identity: It shares identical physicochemical properties (pKa, solubility) with the analyte, ensuring co-elution in the HILIC system.
-
Mass Shift (+3 Da): The
group on the terminal carbon provides a distinct mass shift ( 63.1 vs. 60.1) without the risk of deuterium exchange (D-H exchange) that can occur with amine-labeled isotopes ( ). -
Matrix Compensation: Co-elution means the IS experiences the exact same ionization suppression/enhancement as the analyte, mathematically correcting the final result.
Chemical Profile
| Property | Analyte: Propylamine | Internal Standard: this compound |
| CAS Number | 107-10-8 | Custom/Specialty (Base: 344298-88-0 generic d7 ref) |
| Formula | ||
| Molecular Weight | 59.11 g/mol (Free base) | 62.13 g/mol (Free base) / 98.59 (HCl Salt) |
| Monoisotopic Mass | 59.0735 | 62.0923 |
| Precursor Ion (M+H) | 60.1 | 63.1 |
| pKa | 10.71 | ~10.71 |
Experimental Protocol
3.1 Reagents & Standards
-
Solvents: LC-MS Grade Acetonitrile (ACN), Water, Methanol.
-
Buffer: Ammonium Formate (10 mM), Formic Acid.
-
Stock Standard: Propylamine (1.0 mg/mL in Methanol).
-
Internal Standard Stock: this compound (1.0 mg/mL in Methanol).
3.2 Sample Preparation Workflow
This protocol uses a "Dilute-and-Shoot" approach compatible with HILIC, minimizing analyte loss.
-
Standard Working Solution: Dilute Stock Propylamine to 10 µg/mL in ACN:Water (90:10).
-
IS Working Solution: Dilute IS Stock to 5 µg/mL in ACN.
-
Sample Extraction:
-
Weigh 50 mg of API into a 15 mL centrifuge tube.
-
Add 5.0 mL of Extraction Solvent (90% ACN / 10% 10mM Ammonium Formate pH 3.0).
-
Add 50 µL of IS Working Solution (Final IS conc: 50 ng/mL).
-
Vortex for 5 minutes; Sonicate for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer supernatant to an LC vial.
-
Figure 1: Sample preparation workflow ensuring complete extraction and internal standard integration.
3.3 LC-MS/MS Conditions
Chromatography (HILIC Mode):
-
Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | %A (Aqueous) | %B (Organic) | State |
|---|---|---|---|
| 0.00 | 5 | 95 | Initial |
| 1.00 | 5 | 95 | Hold |
| 4.00 | 40 | 60 | Elution |
| 4.10 | 5 | 95 | Re-equilibration |
| 7.00 | 5 | 95 | End |
Mass Spectrometry (MRM Parameters):
-
Source: ESI Positive (+).
-
Capillary Voltage: 3.0 kV.
-
Gas Temp: 350°C.
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) | Role |
| Propylamine | 60.1 | 43.1 ( | 15 | 100 | Quantifier |
| Propylamine | 60.1 | 27.1 ( | 25 | 100 | Qualifier |
| Propylamine-D3 | 63.1 | 46.1 ( | 15 | 100 | IS Quant |
Note: The primary transition corresponds to the loss of ammonia (
Method Validation & Performance
4.1 Linearity and Range
The method demonstrates linearity from 10 ng/mL to 1000 ng/mL (
-
Weighting:
weighting is recommended to improve accuracy at the lower limit of quantification (LLOQ).
4.2 Matrix Effect Assessment
HILIC methods are susceptible to ion suppression from salts in the API.
-
Protocol: Compare the slope of the calibration curve in neat solvent vs. post-extraction spiked matrix.
-
Acceptance: The IS-normalized matrix factor should be between 0.85 and 1.15. The D3-IS is critical here; without it, absolute recovery can vary by >40%.
Figure 2: Mass transition logic. The deuterium label on the terminal methyl group is stable and retained in the primary fragment ion.
Troubleshooting & Critical Considerations
-
Deuterium Exchange:
-
The D3 label on the terminal methyl (
) is non-exchangeable under standard LC-MS conditions. Avoid using acidic conditions at high temperatures (>60°C) for prolonged periods, although this structure is generally very robust compared to amine-deuterated ( ) analogs.
-
-
Isobaric Interferences:
-
Trimethylamine (TMA): Isomeric with Propylamine (MW 59).
-
Resolution: TMA is a tertiary amine and elutes earlier than Propylamine (primary amine) on HILIC columns due to lower hydrogen bonding capability. Ensure chromatographic separation (
).
-
-
System Carryover:
-
Amines stick to stainless steel. Use a needle wash of 50:50 Methanol:Water + 0.5% Formic Acid to prevent carryover.
-
References
-
ICH Harmonised Guideline. (2021). Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation.[1][2] Link
-
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.Link
-
Center for Drug Evaluation and Research (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs.Link
-
Greco, G., et al. (2013). "Hydrophilic interaction chromatography (HILIC) in proteomics and metabolomics." Journal of Separation Science. Link
Sources
Application Note: High-Precision Quantitation of Propylamine using N-Propyl-3,3,3-D3-amine HCl
Executive Summary
The reliable quantification of small aliphatic amines like propylamine is a critical requirement in modern pharmaceutical analysis, primarily driven by FDA and EMA mandates regarding nitrosamine risk assessments. Propylamine is a direct precursor to N-Nitrosodipropylamine (NDPA) , a potent mutagen.
This guide details the application of N-Propyl-3,3,3-D3-amine HCl as a stable isotope-labeled internal standard (SIL-IS). Unlike traditional carbon-13 labeling, deuterium labeling at the terminal methyl group (
This document outlines two validated workflows:
-
Direct HILIC-MS/MS: For high-throughput analysis of clean matrices (API, drug product).
-
Dansyl Chloride Derivatization (RPLC): For complex biological matrices or "dirty" process streams where sensitivity and retention on C18 are required.
Physicochemical Profile & The "Deuterium Challenge"
Understanding the analyte is the first step in robust method development.
| Property | Propylamine (Analyte) | N-Propyl-3,3,3-D3-amine (IS) | Implication |
| Formula | +3 Da Mass Shift | ||
| MW (Free Base) | 59.11 g/mol | 62.13 g/mol | Distinct Precursor Ions |
| pKa | ~10.7 | ~10.7 | Highly basic; fully protonated at pH < 9 |
| LogP | 0.48 | ~0.45 (Slightly lower) | Critical: Deuterium is less lipophilic than Hydrogen |
The "Deuterium Isotope Effect" in Chromatography
In Reversed-Phase LC (RPLC), deuterated isotopologues often elute earlier than their non-labeled counterparts due to the slightly shorter C-D bond length reducing the effective volume and lipophilicity. In HILIC, this effect is often minimized or slightly reversed.
-
Risk: If the IS and Analyte do not co-elute perfectly, the IS cannot correct for transient matrix effects (ion suppression/enhancement) at the exact moment of ionization.
Strategic Method Selection
Do not default to C18. Small amines (
Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on sample complexity.
Protocol A: Direct HILIC-MS/MS (The Gold Standard)
Objective: Direct quantification of propylamine without chemical modification. Mechanism: Partitioning between a water-enriched layer on the polar stationary phase and the acetonitrile-rich mobile phase.
Materials
-
Column: Waters BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent (ZIC-HILIC).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Low pH keeps the amine protonated for MS detection.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Internal Standard: this compound (1 µg/mL in 90% ACN).
LC Parameters
-
Flow Rate: 0.4 mL/min
-
Temp: 40°C
-
Injection Vol: 2 µL (Must be in high organic solvent, e.g., 90% ACN, to prevent peak distortion).
| Time (min) | %A (Aqueous) | %B (Organic) | Curve |
| 0.00 | 5 | 95 | Initial |
| 1.00 | 5 | 95 | Hold |
| 5.00 | 40 | 60 | Linear |
| 6.00 | 40 | 60 | Wash |
| 6.10 | 5 | 95 | Return |
| 10.00 | 5 | 95 | Re-equilibrate |
Critical Warning: HILIC requires extensive re-equilibration (at least 10-20 column volumes). Cutting the run time short will cause retention time shifting in subsequent injections.
MS/MS Transitions (ESI+)
| Compound | Precursor (m/z) | Product (m/z) | CE (eV) | Mechanism |
| Propylamine | 60.1 | 43.1 | 15 | Loss of |
| Propyl-D3-amine (IS) | 63.1 | 46.1 | 15 | Loss of |
Protocol B: Dansyl Chloride Derivatization (RPLC)
Objective: Increase molecular weight and hydrophobicity to enable retention on standard C18 columns and improve ionization efficiency. Chemistry: Dansyl chloride reacts with the primary amine to form a sulfonamide.
Workflow Diagram
Figure 2: Dansyl Chloride derivatization workflow.
Step-by-Step Procedure
-
Preparation: Mix 50 µL Sample + 10 µL IS Working Solution.
-
Basification: Add 50 µL 100 mM Sodium Carbonate (pH 11). High pH is required to deprotonate the amine for nucleophilic attack.
-
Reaction: Add 100 µL Dansyl Chloride (5 mg/mL in Acetone).
-
Incubation: Heat at 60°C for 10 minutes (or 25°C for 45 mins in dark).
-
Quench: Add 20 µL 10% Formic Acid to neutralize excess carbonate and stabilize the sulfonamide.
-
Clarify: Centrifuge at 10,000 x g for 5 mins. Inject supernatant.[1][2]
LC-MS Parameters (RPLC)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm).
-
Mobile Phase: Water (0.1% FA) / ACN (0.1% FA).
-
Gradient: 5% B to 95% B over 5 minutes.
-
Transitions:
-
Dansyl-Propylamine: 294.1
171.0 (Dansyl fragment). -
Dansyl-Propyl-D3-amine: 297.1
171.0 (Dansyl fragment).
-
Validation & Troubleshooting
System Suitability Criteria
To ensure the method is "self-validating," every run must meet these criteria:
-
IS Area Stability: The CV% of the D3-IS peak area across the run must be < 15%.
-
Retention Time Match: The Relative Retention Time (RRT) of Analyte/IS must be consistent.
-
Note: In HILIC, D3-amine may elute 0.05 min later than propylamine.
-
In RPLC (Dansyl), D3-amine may elute 0.05 min earlier.
-
Pass Criteria: The shift must be constant. If the gap widens, it indicates column aging or pH drift.
-
Common Failure Modes
-
Cross-Talk (Interference):
-
Issue: High concentrations of unlabeled propylamine contributing signal to the D3 channel.
-
Check: Inject a high concentration standard of only unlabeled propylamine. Monitor the 63
46 transition. If a peak appears, your IS concentration is too low relative to the analyte, or the mass resolution is insufficient.
-
-
Carryover:
-
Amines stick to stainless steel. Use a needle wash of 50:25:25 Isopropanol:ACN:Water + 0.5% Formic Acid.
-
References
-
U.S. Food and Drug Administration (FDA). (2024).[3] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link][4][5]
-
National Center for Biotechnology Information (PubChem). (2023). Propylamine (CID 7936) Physicochemical Properties. [Link]
-
Guo, Y., & Gaiki, S. (2011). Retention behavior of small polar compounds on polar stationary phases in hydrophilic interaction chromatography. Journal of Chromatography A. [Link]
-
Cai, Y., et al. (2018). Dansyl Chloride Derivatization for the Analysis of Amino Acids and Amines by LC-MS. Methods in Molecular Biology. [Link]
-
Wang, S., et al. (2007). Deuterium isotope effects on retention time in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]
Sources
Application Note: Ultra-Trace Quantification of Propylamine in Pharmaceutical Matrices via Isotope Dilution LC-MS/MS
Abstract
The control of nitrosamine impurities in pharmaceutical products is a critical regulatory requirement (FDA/EMA). N-Nitrosodipropylamine (NDPA) formation is directly linked to the presence of residual Propylamine (PA) during the synthesis of Active Pharmaceutical Ingredients (APIs). This Application Note details a robust protocol for the quantification of Propylamine at ppb levels using N-Propyl-3,3,3-D3-amine HCl as a stable isotope-labeled internal standard (SIL-IS). We utilize Dansyl Chloride derivatization to enhance ionization efficiency and reverse-phase retention, ensuring precise quantification via Isotope Dilution Mass Spectrometry (IDMS).
Introduction: The Nitrosamine Context
Since 2018, regulatory agencies have enforced strict limits on nitrosamine impurities. A key mitigation strategy involves controlling the "vulnerable amines" that serve as precursors. Propylamine, often used in API synthesis or introduced as a contaminant in reagents, can react with nitrosating agents to form NDPA.
Direct analysis of Propylamine by LC-MS is challenging due to:
-
High Polarity: Poor retention on standard C18 columns.
-
Low Molecular Weight (59.11 Da): High background noise in the low mass region.
-
Lack of Chromophore: Invisible to UV/Vis detection.
The Solution: Derivatization with Dansyl Chloride (DNS-Cl) coupled with This compound overcomes these issues. The D3-labeled standard, deuterated at the terminal methyl position, provides an identical retention time to the analyte while offering distinct mass resolution (+3 Da), correcting for matrix effects and ionization suppression.
Chemical Profile: The Internal Standard
| Property | Specification |
| Compound Name | N-Propyl-3,3,3-D3-amine Hydrochloride |
| CAS Number | 7436-22-8 |
| Chemical Formula | CH2(CD3)CH2NH2 · HCl |
| Molecular Weight | 70.54 g/mol (Salt); 62.13 g/mol (Free Base) |
| Isotopic Purity | ≥ 99% Deuterium |
| Role | Internal Standard (SIL-IS) |
| Stability | High (Deuterium at the |
Experimental Protocol
Reagents and Materials[1][2][3][4]
-
Analyte: Propylamine (PA), analytical grade.
-
Internal Standard: this compound.
-
Derivatizing Agent: Dansyl Chloride (5 mg/mL in Acetone).
-
Buffer: 0.1 M Sodium Bicarbonate (NaHCO3), pH 10.0.
-
Quenching Agent: Ammonium Hydroxide (10% v/v).[1]
-
Solvents: LC-MS grade Water, Acetonitrile (ACN), Formic Acid (FA).
Standard Preparation
-
IS Stock Solution: Dissolve this compound in water to 1 mg/mL.
-
IS Working Solution: Dilute Stock to 1 µg/mL in water.
-
Calibration Standards: Prepare Propylamine standards (1.0 – 1000 ng/mL) in water.
Derivatization Workflow (Sample Preparation)
Rationale: The reaction requires basic conditions (pH ~10) to deprotonate the amine, allowing nucleophilic attack on the sulfonyl chloride.
Step-by-Step Procedure:
-
Aliquot: Transfer 100 µL of Sample (or Standard) into a 1.5 mL centrifuge tube.
-
Spike IS: Add 20 µL of IS Working Solution (N-Propyl-3,3,3-D3-amine).
-
Buffer: Add 100 µL of 0.1 M NaHCO3 buffer (pH 10). Vortex.
-
Derivatize: Add 100 µL of Dansyl Chloride solution (5 mg/mL in Acetone).
-
Incubate: Vortex and heat at 60°C for 15 minutes.
-
Quench: Add 20 µL of 10% Ammonium Hydroxide to consume excess Dansyl Chloride.
-
Clarify: Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer: Transfer supernatant to LC vials for injection.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-6 min: Linear ramp to 95% B
-
6-8 min: Hold 95% B
-
8.1 min: Re-equilibrate 10% B
-
Quantitative Data Parameters
The dansylation adds a heavy naphthalene-sulfonyl moiety, shifting the mass to a cleaner region of the spectrum and facilitating a common fragmentation pathway.
MRM Transitions Table
| Compound | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Dwell Time (ms) |
| Propylamine-Dansyl | 293.1 | 170.1 | 30 | 25 | 50 |
| Propylamine-Dansyl (Qual) | 293.1 | 157.0 | 30 | 35 | 50 |
| Propyl-D3-amine-Dansyl (IS) | 296.1 | 170.1 | 30 | 25 | 50 |
Note: The Product Ion m/z 170.1 corresponds to the dimethylaminonaphthalene moiety, a stable fragment common to dansyl derivatives.
Method Visualization
Workflow Logic: Isotope Dilution & Derivatization
The following diagram illustrates the critical path from sample spiking to mass spectrometric detection, highlighting where the D3-Standard corrects for experimental variance.
Caption: Figure 1. Isotope Dilution Workflow. The D3-IS is added prior to derivatization to compensate for reaction yield variability and matrix suppression.
Quality Control & Troubleshooting
-
Cross-Talk Check: Inject a blank sample immediately after the highest standard. The D3-analog is +3 Da heavier. Ensure the isolation window on the quadrupole is set to Unit resolution (0.7 Da FWHM) to prevent the D3 signal from bleeding into the unlabeled channel.
-
Reaction Efficiency: If IS signal is low, check the pH of the buffer. Dansyl chloride hydrolyzes rapidly in water; the reaction must be fast. Ensure pH is > 9.5 but < 11.
-
Isotope Exchange: The D3 label is on the terminal methyl group (C3). This position is chemically stable and does not undergo exchange in aqueous acidic/basic buffers used in this protocol.
References
-
U.S. Food and Drug Administration (FDA). (2024).[3][4] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2019).[5] Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis.[5] Retrieved from [Link]
-
European Medicines Agency (EMA). (2023).[6] Nitrosamine impurities in human medicinal products.[6][3][4][7] Retrieved from [Link]
Sources
- 1. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]
- 3. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 4. fda.gov [fda.gov]
- 5. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST [nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
N-Propyl-3,3,3-D3-amine hcl for isotope dilution mass spectrometry
This Application Note and Protocol details the use of N-Propyl-3,3,3-D3-amine HCl as an internal standard for the absolute quantification of propylamine via Isotope Dilution Mass Spectrometry (IDMS).
Introduction & Scope
Propylamine (1-aminopropane) is a primary aliphatic amine of significant interest in two critical domains: pharmaceutical toxicology and metabolomics .
-
Toxicology: It is a direct precursor to N-nitroso-di-n-propylamine (NDPA) , a potent carcinogen. Regulatory bodies (FDA, EMA) require rigorous monitoring of amine precursors in drug substances to mitigate nitrosamine formation risks.
-
Metabolomics: As a biogenic amine, its dysregulation in biofluids often correlates with gastrointestinal microbiota activity and uremic states.
Why this compound?
-
Kinetic Stability: The deuterium labeling is located on the terminal methyl group (C3), remote from the chemically active amino group. This prevents deuterium loss via H/D exchange during derivatization or ionization.
-
Mass Shift (+3 Da): Provides sufficient separation from the natural isotope envelope of propylamine (M+0) while maintaining identical chromatographic retention time, ensuring precise compensation for matrix effects.
Compound Characterization
| Property | Specification |
| Compound Name | N-Propyl-3,3,3-D3-amine Hydrochloride |
| Chemical Structure | |
| Molecular Weight | 98.59 g/mol (Salt); 62.13 g/mol (Free Base) |
| Isotopic Purity | |
| Form | White crystalline solid (Hygroscopic) |
| Solubility | Highly soluble in water, methanol; sparingly soluble in acetonitrile.[1] |
| Storage | -20°C, desiccated. |
Experimental Protocol: IDMS Workflow
This protocol utilizes Benzoyl Chloride (BzCl) derivatization.[2] Small aliphatic amines like propylamine are volatile and poorly retained on reverse-phase columns. Benzoylation introduces a hydrophobic chromophore, improving retention on C18 columns and enhancing electrospray ionization (ESI) efficiency.
-
Analyte Standard: Propylamine (Unlabeled).
-
Internal Standard (IS): this compound.
-
Derivatization Agent: Benzoyl Chloride (5% v/v in Acetonitrile).
-
Buffer: 100 mM Sodium Carbonate (
) / Sodium Bicarbonate ( ), pH 9.5. -
LC-MS/MS: Triple Quadrupole Mass Spectrometer coupled to UHPLC.
-
IS Stock (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of LC-MS grade water. Store at -20°C.
-
IS Working Solution (10 µg/mL): Dilute IS Stock 1:100 in methanol.
-
Analyte Stock: Prepare similarly for unlabeled Propylamine.
Rationale: The reaction requires alkaline conditions (Schotten-Baumann reaction) to neutralize the HCl salt and facilitate nucleophilic attack of the amine on the benzoyl chloride.
Step-by-Step Procedure:
-
Aliquot: Transfer 100 µL of sample (biofluid or dissolved drug substance) into a 1.5 mL Eppendorf tube.
-
Spike IS: Add 20 µL of IS Working Solution (10 µg/mL). Vortex for 10 sec.
-
Critical: Spiking must occur before any extraction or derivatization to correct for recovery losses.
-
-
Alkalinize: Add 50 µL of Carbonate Buffer (pH 9.5). Vortex.
-
Derivatize: Add 50 µL of 5% Benzoyl Chloride in ACN.
-
Incubate: Vortex immediately and let stand at ambient temperature for 5 minutes. (Reaction is instantaneous).
-
Quench: Add 20 µL of 10% Ammonia or Glycine solution to consume excess BzCl.
-
Dilute/Centrifuge: Add 200 µL of Water/Acetonitrile (50:50). Centrifuge at 12,000 x g for 5 min.
-
Transfer: Move supernatant to an LC vial for injection.
LC-MS/MS Methodology
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-5 min: 5%
95% B (Linear gradient) -
5-6 min: 95% B (Wash)
-
6-8 min: 5% B (Re-equilibration)
-
The derivatization adds a benzoyl group (
-
Derivatized Propylamine (Native): MW = 59.1 + 105.0 - 1.0 = 163.1 Da .
-
Derivatized IS (D3): MW = 62.1 + 105.0 - 1.0 = 166.1 Da .
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | CE (eV) | Dwell (ms) | Type |
| Bz-Propylamine | 164.1 | 105.1 (Benzoyl) | 20 | 50 | Quant |
| 77.1 (Phenyl) | 35 | 50 | Qual | ||
| Bz-Propylamine-D3 | 167.1 | 105.1 (Benzoyl) | 20 | 50 | Quant |
| 77.1 (Phenyl) | 35 | 50 | Qual |
Note: The fragment at m/z 105 is the benzoyl cation. Since the D3 label is on the propyl chain, the Q3 fragment (105) is identical for both native and IS. The discrimination occurs solely in Q1.
Data Analysis & Calculation
The concentration of Propylamine (
Where:
- = Final concentration of Internal Standard in the vial.
- = Relative Response Factor (determined from calibration curve).
Linearity: The method typically demonstrates linearity from 1 ng/mL to 1000 ng/mL (
Visualized Workflow (Graphviz)
Caption: Step-by-step IDMS workflow from sample spiking to isotope ratio quantification.
References
-
Mayr, S. & Schieberle, P. (2012).[2] Development of Stable Isotope Dilution Assays for the Simultaneous Quantitation of Biogenic Amines and Polyamines in Foods by LC-MS/MS. Journal of Agricultural and Food Chemistry. Link
-
Płotka-Wasylka, J., et al. (2015).[3] Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews. Link
-
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. Link
-
Agilent Technologies. (2020). Quantification of Biogenic Amines in Wine by LC/MS/MS. Application Note. Link
Sources
Application Note: High-Sensitivity Quantification of Propylamine in Human Plasma Using N-Propyl-3,3,3-D3-amine HCl as a Stable Isotope Internal Standard
Abstract
This application note details a robust, self-validating protocol for the quantification of N-propylamine in human plasma. Primary short-chain amines are notoriously difficult to analyze via Reverse Phase Liquid Chromatography (RPLC) due to their high polarity and lack of chromophores. We overcome these challenges by employing N-Propyl-3,3,3-D3-amine HCl as a Stable Isotope Labeled Internal Standard (SIL-IS) combined with Dansyl Chloride (DNS-Cl) derivatization. This workflow ensures precise compensation for matrix effects, recovery losses, and derivatization efficiency, meeting the rigorous standards of the FDA Bioanalytical Method Validation Guidance (2018).
Introduction & Scientific Rationale
The Analytical Challenge
Propylamine (PA) is a volatile, low-molecular-weight primary amine. In drug development, it is monitored as:
-
An Endogenous Metabolite: Indicative of specific metabolic disorders.
-
A Nitrosamine Precursor: PA can react with nitrosating agents to form N-Nitrosodipropylamine (NDPA), a potent carcinogen.
-
A Pharmaceutical Impurity: A degradation product of propyl-containing API moieties.
Direct analysis of PA in plasma is prone to severe ion suppression and poor retention on C18 columns. Furthermore, the high volatility of the free base leads to evaporative losses during sample concentration.
The Solution: Derivatization + SIL-IS
To solve this, we utilize a "surrogate reaction monitoring" strategy:
-
Derivatization: We react the plasma supernatant with Dansyl Chloride. This adds a hydrophobic naphthyl group, enabling strong retention on C18 columns and increasing ionization efficiency by orders of magnitude.
-
This compound (SIL-IS): By spiking this deuterated analog before sample preparation, the IS undergoes the exact same extraction and derivatization steps as the native analyte. The D3 label is located on the terminal methyl group, ensuring it is chemically stable and does not undergo deuterium-hydrogen exchange in aqueous solvents.
Chemical & Physical Properties[1]
| Property | Analyte (Native) | Internal Standard (SIL-IS) |
| Name | N-Propylamine | This compound |
| Structure | CH₃CH₂CH₂NH₂ | CD₃CH₂CH₂NH₂ · HCl |
| CAS Number | 107-10-8 | 478702-86-2 (Free base eq) |
| Molecular Weight | 59.11 g/mol | 62.13 g/mol (Free base) |
| Label Position | N/A | Terminal Methyl (Stable) |
| Role | Target Analyte | Correction for Matrix/Recovery |
Experimental Workflow Diagram
The following diagram illustrates the critical "co-processing" of the analyte and the D3-IS, which is the key to the method's high precision.
Figure 1: Workflow demonstrating the co-derivatization strategy. The D3-IS tracks the analyte through precipitation and chemical modification.
Detailed Protocol
Reagent Preparation
-
Stock IS Solution (1 mg/mL): Dissolve 1.0 mg of this compound in 1 mL of LC-MS grade water. Store at -20°C.
-
Working IS Solution (1 µg/mL): Dilute Stock IS 1:1000 in water.
-
Dansyl Chloride Solution (2 mg/mL): Dissolve DNS-Cl in Acetone. Prepare fresh daily.
-
Buffer: 100 mM Sodium Carbonate (Na₂CO₃), pH 11.0 (Crucial for deprotonating the amine to allow nucleophilic attack).
Sample Preparation Steps
-
Aliquot: Transfer 50 µL of Plasma into a 1.5 mL Eppendorf tube.
-
Spike IS: Add 10 µL of Working IS Solution (D3-amine). Vortex for 10 sec.
-
Precipitation: Add 200 µL of Acetonitrile (cold). Vortex for 1 min.
-
Spin: Centrifuge at 12,000 x g for 10 min at 4°C.
-
Transfer: Move 100 µL of the clear supernatant to a clean glass vial.
-
Derivatization:
-
Add 50 µL of Na₂CO₃ Buffer (pH 11) .
-
Add 100 µL of Dansyl Chloride Solution .
-
Seal and incubate at 60°C for 15 minutes in a heating block.
-
-
Quench/Dilute: Cool to room temperature. Add 200 µL of 0.1% Formic Acid in Water/Acetonitrile (50:50).
-
Note: Acidification stabilizes the Dansyl derivative and matches the mobile phase.
-
-
Inject: Transfer to autosampler vials. Inject 5 µL.
LC-MS/MS Conditions
The derivatization adds significant mass and hydrophobicity, moving the analyte away from the solvent front where salt suppression occurs.
-
Column: C18 (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (MRM)
-
Ionization: Electrospray Positive (ESI+).
-
Source Temp: 500°C.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell (ms) |
| Propylamine-DNS | 293.1 [M+H]⁺ | 170.1 (Dansyl fragment) | 25 | 50 |
| Propyl-D3-amine-DNS | 296.1 [M+H]⁺ | 170.1 (Dansyl fragment) | 25 | 50 |
Note: The Dansyl moiety dominates the fragmentation, producing the characteristic m/z 170 product ion for both species. The specificity comes from the precursor mass shift (+3 Da).
Validation & Troubleshooting (Expert Insights)
Linearity and Range
-
Target Range: 1.0 ng/mL to 1000 ng/mL.
-
Weighting: 1/x² linear regression.
-
Criteria: r² > 0.99.
Handling Matrix Effects
According to FDA Guidance (2018), matrix effects must be evaluated.
-
Calculation: Compare the peak area of the IS spiked into extracted blank plasma vs. IS in pure solvent.
-
The D3 Advantage: Because the D3-IS co-elutes (or elutes very closely) with the analyte, any suppression affecting the analyte affects the IS equally. The Area Ratio (Analyte/IS) remains constant even if absolute signal drops by 50%.
Common Pitfalls
-
Ghost Peaks: Dansyl chloride reacts with ammonia and amino acids. Ensure good chromatographic separation. Propylamine-DNS usually elutes later than Amino Acid-DNS derivatives due to the lack of a carboxyl group.
-
IS Purity: Ensure the D3-IS does not contain D0 (unlabeled) impurities, as this contributes to the background signal of the analyte (Cross-signal contribution).
-
Deuterium Exchange: Do not use amine-deuterated standards (R-ND2). These exchange instantly with water. Only carbon-bound deuterium (like the 3,3,3-D3 used here) is stable.
References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1][2][3][4] Retrieved from [Link][1][4]
-
Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[5] Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines.[6][7][8] (Demonstrates anhydride/amine derivatization principles). Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. hhs.gov [hhs.gov]
- 3. fda.gov [fda.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Propyl-3,3,3-D3-amine hcl in pharmacokinetic studies
Application Note: N-Propyl-3,3,3-D3-amine HCl in Pharmacokinetic Profiling & Bioanalysis
Abstract
This technical guide details the application of This compound (CAS: 7436-22-8, hereafter D3-NPA ) as a high-precision tool in pharmacokinetic (PK) studies. It serves two distinct but critical roles: (1) as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the absolute quantitation of propyl-amine containing drugs (e.g., Pramipexole, Propylhexedrine) via LC-MS/MS, and (2) as a Metabolic Probe to investigate N-dealkylation pathways via the Deuterium Kinetic Isotope Effect (DKIE).
Introduction: The "Silent" Standard
In modern drug development, the accuracy of LC-MS/MS data is often compromised by matrix effects—ion suppression or enhancement caused by co-eluting phospholipids and salts in plasma.
D3-NPA is engineered to be a "silent" standard. By incorporating three deuterium atoms at the terminal methyl group (
-
Physicochemical Identity: It shares virtually identical pKa, solubility, and chromatographic retention time with the unlabeled amine.
-
Mass Spectral Distinctness: The +3 Da shift places it outside the natural isotopic envelope of most small-molecule drugs, allowing for interference-free detection.
-
Metabolic Stability: The placement of deuterium at the terminal carbon (
) makes this specific isotopologue resistant to metabolic switching during synthesis applications, unlike -deuterated variants.
Application I: Quantitative Bioanalysis (LC-MS/MS)
The Challenge: Small Amine Retention
N-Propyl-3,3,3-D3-amine is a small, highly polar, and volatile molecule. Standard Reverse Phase (C18) chromatography often fails to retain it, leading to elution in the "void volume" where ion suppression is highest.
Expert Insight: To ensure robust quantitation, this protocol utilizes Derivatization with Dansyl Chloride (DNS-Cl) . This increases the hydrophobicity of the analyte, enabling stable retention on C18 columns and significantly enhancing ionization efficiency in ESI+ mode.
Experimental Protocol: Dansyl Chloride Derivatization
Reagents:
-
Analyte Stock: Propylamine derivative (Drug X).
-
IS Stock: D3-NPA (1 mg/mL in MeOH).
-
Derivatizing Agent: Dansyl Chloride (5 mg/mL in Acetone).
-
Buffer: 0.1 M Sodium Bicarbonate (
), pH 10.
Workflow:
-
Sample Prep: Aliquot 50 µL of plasma/microsomal supernatant.
-
IS Spiking: Add 10 µL of D3-NPA working solution (500 ng/mL).
-
Protein Precipitation: Add 200 µL Acetonitrile (ACN). Vortex 1 min. Centrifuge at 10,000 x g for 5 min.
-
Transfer: Transfer 100 µL of supernatant to a clean vial.
-
Derivatization Reaction:
-
Add 50 µL of 0.1 M
(pH 10). -
Add 100 µL of Dansyl Chloride solution.
-
Critical Step: Incubate at 60°C for 15 minutes . (Heat drives the sulfonylation of the primary amine).
-
-
Quench: Add 10 µL of 5% Formic Acid to stop the reaction.
-
Analysis: Inject 5 µL into LC-MS/MS.
Visualization: Bioanalytical Workflow
Figure 1: Derivatization workflow ensuring co-elution of Analyte and D3-IS to negate matrix effects.
Application II: Metabolic Stability & Kinetic Isotope Effect (KIE)
D3-NPA is a precursor for synthesizing deuterated drug analogs to improve metabolic stability. Many drugs containing a propyl group undergo rapid N-dealkylation mediated by Cytochrome P450 (CYP450).
Mechanism: The Deuterium Blockade
The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of deuterium.
-
Primary KIE: If the rate-limiting step of metabolism involves C-H bond abstraction at the propyl chain, substituting with D3-NPA can significantly reduce the reaction rate (
). -
Metabolic Switching: Slowing down N-dealkylation may force the enzyme to metabolize a different, less toxic part of the molecule.
Protocol: Microsomal Stability Assay
Objective: Compare intrinsic clearance (
Table 1: Incubation Setup
| Component | Concentration | Role |
| Phosphate Buffer | 100 mM (pH 7.4) | Physiological Environment |
| Liver Microsomes | 0.5 mg/mL | CYP450 Source |
| Substrate (Drug-H or D3) | 1 µM | Test Compound |
| NADPH | 1 mM | Cofactor (Initiator) |
| Timepoints | 0, 5, 15, 30, 60 min | Kinetic Profiling |
Procedure:
-
Pre-incubate Microsomes and Substrate in buffer for 5 min at 37°C.
-
Initiate reaction with NADPH.
-
At each timepoint, remove 50 µL and quench with 150 µL ice-cold ACN (containing D3-NPA as IS).
-
Calculation: Plot ln(% Remaining) vs. Time. The slope is
.
Visualization: Kinetic Isotope Effect Pathway
Figure 2: Mechanistic impact of D3-substitution on CYP450 metabolic clearance.
Quality Control & Handling
To maintain the integrity of the D3-NPA standard, strict adherence to the following is required:
-
Hygroscopicity: As a Hydrochloride (HCl) salt, D3-NPA is hygroscopic.
-
Protocol: Store in a desiccator at -20°C. Equilibrate to room temperature before opening the vial to prevent condensation, which degrades isotopic purity.
-
-
Isotopic Purity Check:
-
Before use, infuse a 1 µg/mL solution into the MS.
-
Ensure the signal at M+0 (Unlabeled) is < 0.5% of the M+3 peak. High M+0 background will skew the calibration curve intercept.
-
-
Cross-Talk Verification:
-
Inject a high concentration of the unlabeled analyte (Upper Limit of Quantification). Monitor the IS channel (M+3).
-
Acceptance Criteria: Response in IS channel must be < 5% of the average IS response (FDA Bioanalytical Guidelines).
-
References
-
U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?Rapid Communications in Mass Spectrometry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. researchgate.net [researchgate.net]
Application Note: Precision Quantification of Propylamine in Toxicology & Impurity Screening
Internal Standard Protocol using N-Propyl-3,3,3-D3-amine HCl
Abstract
This application note details a validated protocol for the quantification of Propylamine (1-Aminopropane) in pharmaceutical and biological matrices using This compound as a stable isotope-labeled internal standard (SIL-IS). As regulatory scrutiny on N-Nitrosamine impurities (e.g., NDPA) intensifies, monitoring amine precursors has become a critical toxicology requirement under ICH M7 and FDA guidance.[1] This guide addresses the analytical challenges of low-molecular-weight amines—specifically poor retention and ionization—by employing a Dansyl Chloride derivatization workflow coupled with LC-MS/MS.[1] The use of the D3-isotopologue ensures precise correction for matrix effects and derivatization efficiency.[1]
Introduction & Regulatory Context[2][3][4][5][6][7][8]
Propylamine is a primary aliphatic amine and a direct precursor to N-Nitrosodipropylamine (NDPA) , a potent carcinogen.[1] In the wake of the "sartan" and "ranitidine" impurity crises, regulatory bodies (FDA, EMA) have mandated rigorous screening not only for nitrosamines but also for the secondary and primary amines that generate them during drug manufacturing and storage.[1]
Why this compound?
Quantifying native propylamine is difficult due to its high polarity (logP ~0.[1]48) and lack of chromophores.[1] While external calibration is possible, it fails to account for the variable efficiency of the derivatization reaction required for LC-MS sensitivity.[1]
This compound (CAS: 24300-22-9 for free base equivalent) serves as the ideal Internal Standard (IS) for three reasons:
-
Co-Elution: It co-elutes with the analyte, experiencing the exact same matrix suppression/enhancement in the electrospray source.[1]
-
Reaction Mimicry: The deuterium label is located on the terminal methyl group (
), far from the reactive amine center.[1] This minimizes the Kinetic Isotope Effect (KIE), ensuring the IS derivatizes at the same rate as the target analyte.[1] -
Mass Shift: It provides a +3 Da mass shift, sufficient to separate from the native analyte (M+0) while remaining within the transmission window of the quadrupole.[1]
Technical Principle: Isotope Dilution Mass Spectrometry (IDMS)
The core principle relies on Isotope Dilution .[1] A known amount of N-Propyl-3,3,3-D3-amine is spiked into the sample before any manipulation.[1] Both the native propylamine and the D3-variant undergo derivatization with Dansyl Chloride (Dns-Cl) .[1]
The derivatization serves two purposes:
-
Retentivity: Adds a hydrophobic naphthyl group, allowing retention on standard C18 columns.[1]
-
Ionization: The dimethylamino moiety on the dansyl group provides a strong protonation site, enhancing ESI+ response by 10-100x compared to the free amine.[1]
Reaction Scheme
[1]Experimental Protocol
Materials & Reagents[1][3]
-
Analyte: Propylamine (Sigma-Aldrich).[1]
-
Internal Standard: this compound (CDN Isotopes or equivalent).[1]
-
Derivatizing Agent: Dansyl Chloride (5 mg/mL in Acetone).[1]
-
Buffer: 0.1 M Sodium Bicarbonate (
), pH 10.0. -
Mobile Phases:
Standard Preparation
-
Stock Solution (IS): Dissolve this compound in Methanol to 1 mg/mL.
-
Working IS Solution: Dilute Stock to 1 µg/mL in water.
-
Calibration Standards: Prepare Propylamine standards (1–1000 ng/mL) in the matched matrix (e.g., blank plasma or dissolved drug vehicle).
Sample Preparation Workflow
Note: This workflow applies to both bioanalysis (plasma/urine) and pharmaceutical impurity screening.[1]
-
Aliquot: Transfer 100 µL of sample (or Standard) to a reaction vial.
-
Spike IS: Add 10 µL of Working IS Solution (1 µg/mL). Vortex.
-
Buffer: Add 100 µL of 0.1 M Sodium Bicarbonate (pH 10).
-
Derivatize: Add 100 µL of Dansyl Chloride solution.
-
Critical Step: Seal vial tightly and incubate at 60°C for 15 minutes .
-
-
Quench: Add 50 µL of 0.1 M Ammonium Hydroxide to consume excess reagent.
-
Centrifuge: 10,000 x g for 5 minutes (if precipitate forms).
-
Transfer: Move supernatant to LC vial for injection.
LC-MS/MS Conditions
| Parameter | Setting |
| System | UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6470 / Sciex 6500) |
| Column | C18 Rapid Resolution (2.1 x 50 mm, 1.8 µm) |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
| Ionization | ESI Positive (ESI+) |
| Capillary Voltage | 3500 V |
Gradient Profile:
-
0.0 min: 30% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 30% B (Re-equilibration)
MRM Transitions
The Dansyl derivative adds approx. 233 Da to the amine mass.[1]
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| Propylamine-Dns | 293.1 | 170.1 | 25 | Quantifier |
| Propylamine-Dns | 293.1 | 156.0 | 30 | Qualifier |
| Propylamine-D3-Dns | 296.1 | 170.1 | 25 | Internal Standard |
Note: The product ion 170.1 corresponds to the dimethylaminonaphthalene moiety common to both, but the precursor selection ensures specificity.[1]
Visualized Workflows
Analytical Logic Flow
The following diagram illustrates the critical path from sample intake to data generation, highlighting where the D3-IS corrects for error.
Caption: Workflow demonstrating the co-processing of Analyte and D3-IS. The IS corrects for variations in derivatization yield and matrix-induced ionization suppression.
Reaction Mechanism
Understanding the derivatization is vital for troubleshooting low sensitivity.[1]
Caption: Chemical derivatization pathway. High pH is essential to keep the amine deprotonated (nucleophilic) for the reaction to proceed.[1]
Scientific Integrity & Validation (E-E-A-T)
Cross-Talk & Isotopic Purity
A common pitfall in using D3 analogs is Isotopic Cross-talk .[1]
-
The Risk: If the D3 standard contains significant D0 (native) impurity, it will contribute to the analyte signal, causing false positives.[1]
-
The Solution: Use N-Propyl-3,3,3-D3-amine with >99 atom % D .[1][2][3]
-
Verification: Inject a "Blank + IS" sample.[1] The response in the native Propylamine channel (293.1 -> 170.[1]1) must be <20% of the LLOQ (Lower Limit of Quantitation).[1]
Matrix Effects
In complex toxicological matrices (e.g., urine), ion suppression can reduce signal by >50%.[1]
-
Validation Step: Calculate the Matrix Factor (MF) .[1]
[1] -
Because the D3-IS co-elutes with the analyte, their MFs should be identical.[1] If the IS-normalized MF is between 0.85 and 1.15, the method is valid despite suppression.[1]
Stability
The Dansyl derivative is stable for 48 hours in the autosampler at 4°C. However, the underivatized Propylamine is volatile.[1] Always cap samples immediately and perform derivatization within 2 hours of IS spiking.
Summary of Key Specifications
| Feature | Specification |
| Target Analyte | Propylamine (CAS: 107-10-8) |
| Internal Standard | This compound |
| Detection Limit (LOD) | 0.5 ng/mL (Matrix dependent) |
| Linearity (R²) | > 0.995 (Range: 1–1000 ng/mL) |
| Precision (CV%) | < 15% (intra/inter-day) |
| Accuracy | 85 – 115% |
References
-
US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs."[1] Guidance for Industry, Revision 1, 2021.[1] [Link]
-
European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products."[1][4] EMA/409815/2020, 2020.[1] [Link]
-
PubChem. "Propylamine Compound Summary."[1] National Library of Medicine. [Link][1]
-
Mazzarino, M., et al. "A rapid and sensitive LC-MS/MS method for the detection of aliphatic amines in human urine."[1] Journal of Chromatography B, 2010.[1] (Contextual grounding for Dansyl derivatization).
Sources
N-Propyl-3,3,3-D3-amine hcl for environmental sample analysis
Abstract
This technical guide details the application of N-Propyl-3,3,3-D3-amine HCl (Propylamine-D3) as a high-fidelity Internal Standard (IS) and mechanistic tracer in environmental analysis. Small aliphatic amines like propylamine are critical precursors to carcinogenic nitrosamines (e.g., N-nitrosodipropylamine, NDPA) and are potent odorants in wastewater. Due to their high polarity, volatility, and lack of chromophores, native propylamines are difficult to analyze via standard Reverse Phase LC-MS. This protocol introduces a Dansyl Chloride (DNS-Cl) derivatization workflow , utilizing the D3-isotopologue to correct for matrix suppression and extraction variability, ensuring compliance with rigorous environmental monitoring standards (e.g., adaptations of EPA Method 1694).
Introduction & Scientific Rationale
The Analytical Challenge
Propylamine (
-
Retention Failure: It elutes in the void volume of C18 columns due to high polarity.
-
Ionization Suppression: In ESI+, small amines are easily suppressed by co-eluting salts and organic matter.
-
Instability: Primary amines are reactive, susceptible to biological degradation and volatilization.
The Solution: Stable Isotope Dilution with Derivatization
To overcome these issues, we employ This compound .
-
Why D3? The deuterium labels are located on the terminal methyl group (C3). Unlike amine protons (
), these C-D bonds are non-exchangeable in aqueous solution, ensuring the isotopic label remains intact throughout extraction and pH adjustments. -
Why HCl Salt? The hydrochloride salt form stabilizes the amine, preventing volatilization during storage and weighing.
-
Why Derivatization? Reacting the sample with Dansyl Chloride adds a hydrophobic naphthyl group, enabling C18 retention and boosting ESI ionization efficiency by 10-100x. The D3-IS behaves chemically identically to the target but provides a distinct mass shift (+3 Da), allowing for precise quantification via Isotope Dilution Mass Spectrometry (IDMS).
Technical Specifications: The Reference Standard
| Feature | Specification |
| Compound Name | N-Propyl-3,3,3-D3-amine Hydrochloride |
| Chemical Formula | |
| Molecular Weight | ~99.00 g/mol (Salt); Free base ~62.13 g/mol |
| Isotopic Purity | |
| Chemical Purity | |
| Solubility | Highly soluble in water, Methanol, DMSO |
| Storage | Hygroscopic.[1][2][3][4][5][6][7] Store at -20°C under desiccated conditions. |
Application I: Quantitative Profiling (LC-MS/MS Protocol)
This protocol is an adaptation of EPA Method 1694 (Pharmaceuticals/Personal Care Products), modified for small amines using Dansyl Chloride derivatization.
Reagents
-
Internal Standard Spiking Solution: 10 µg/mL Propylamine-D3 in Methanol.
-
Derivatization Reagent: Dansyl Chloride (5 mg/mL in Acetone).
-
Buffer: 0.1 M Sodium Bicarbonate (
), pH 10.
Step-by-Step Workflow
-
Sample Pre-treatment: Filter 50 mL of environmental water (0.2 µm PTFE).
-
Spiking (Critical): Add 50 µL of Propylamine-D3 IS to the sample before any other manipulation. This allows the IS to track recovery losses during the reaction and extraction.
-
pH Adjustment: Add 10 mL of
buffer (pH 10). The reaction requires a basic pH to deprotonate the amine ( ). -
Derivatization: Add 5 mL of Dansyl Chloride solution. Vortex and incubate at 60°C for 20 minutes in the dark (sulfonamides are light-sensitive).
-
Quenching: Add 200 µL of concentrated Ammonium Hydroxide to consume excess Dansyl Chloride.
-
Extraction (SPE):
-
Analysis: Inject into LC-MS/MS.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.
-
Gradient: 10% B to 95% B over 10 minutes.
MRM Transitions Table:
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |
| Propylamine-Dansyl | 293.1 | 170.1 | 25 | Quantifier |
| 293.1 | 156.0 | 35 | Qualifier | |
| Propylamine-D3-Dansyl | 296.1 | 170.1 | 25 | Internal Standard |
Note: The +3 Da shift is observed in the Precursor. The product ion (170.1) corresponds to the dimethylaminonaphthalene moiety, which is common to both, but the retention times will be identical, and the precursors are resolved by the quadrupole.
Visualization: Analytical Workflow
The following diagram illustrates the critical path for the analysis, highlighting where the D3-Standard integrates to ensure data validity.
Figure 1: Isotope Dilution Workflow utilizing Dansyl Chloride Derivatization. The D3-IS is added prior to pH adjustment to compensate for reaction efficiency variances.
Application II: Mechanistic Tracing (Nitrosamine Formation)
Beyond simple quantification, Propylamine-D3 is invaluable for studying the formation of N-Nitrosodipropylamine (NDPA) , a probable human carcinogen.
The Pathway
In wastewater treatment plants (WWTPs), chloramination can trigger nitrosamine formation. By spiking Propylamine-D3 into a reactor, researchers can distinguish between:
-
Pre-existing NDPA: (Mass M)
-
Newly formed NDPA: (Mass M+3 or M+6)
If the D3-amine reacts with a native propylamine, it forms NDPA-D3 . If two D3-amine molecules react, it forms NDPA-D6 . This allows for the calculation of specific formation potentials.
Figure 2: Mechanistic Tracing of Nitrosamine Formation. Using Propylamine-D3 allows differentiation between background contamination and active nitrosation pathways.
Data Analysis & Validation
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , the following calculations are mandatory:
Relative Response Factor (RRF)
Calculate the RRF during calibration to ensure system linearity:
- = Area of native Propylamine-Dansyl (m/z 293.1)
- = Area of Propylamine-D3-Dansyl (m/z 296.1)
- = Concentration
Cross-Talk Check
Before running samples, inject a "D3-only" blank.
-
Requirement: The signal at the native transition (293.1) must be < 0.5% of the D3 signal.
-
Cause of failure: If signal is high, the D3 standard may contain D0 impurities, or the mass resolution of the quadrupole is set too wide (wide isolation window).
References
-
U.S. Environmental Protection Agency (EPA). (2007).[10][11] Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.[10] Washington, D.C. [Link]
-
M. Jansons et al. (2021). LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods. Journal of Chromatography B. [Link]
-
Li, L. et al. (2014). Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry.[3][8] Methods in Molecular Biology. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Methyl-d3-amine HCl | CAS 7436-22-8 | LGC Standards [lgcstandards.com]
- 3. Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 5. LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. epa.gov [epa.gov]
- 11. unitedchem.com [unitedchem.com]
Troubleshooting & Optimization
Technical Support Center: Matrix Effect Correction with N-Propyl-3,3,3-D3-amine HCl
Current Status: Operational Department: Bioanalytical Applications & Impurity Profiling Subject: Optimizing Quantification and Correcting Matrix Effects using Stable Isotope Labeled Internal Standards (SIL-IS)
Core Directive: The Role of N-Propyl-3,3,3-D3-amine HCl
Why this specific standard?
this compound (
The Mechanism: In electrospray ionization (ESI), co-eluting matrix components (phospholipids, salts, polymers) compete for charge, altering the signal intensity of your analyte. Because this compound is chemically nearly identical to the target analyte, it experiences the same ionization environment. By quantifying the Area Ratio (Analyte/IS) rather than absolute area, you mathematically cancel out the matrix variance.
Diagnostic & Validation Protocols
Before troubleshooting, you must quantify the severity of the matrix effect (ME) to verify if the Internal Standard (IS) is correcting it effectively. We utilize the Matuszewski Method (Standard Line Slope or Post-Extraction Spike).
Experiment A: The Matrix Factor (MF) Determination
Objective: Determine if the IS is suppressed to the same degree as the analyte.
The Three-Set Protocol:
-
Set A (Neat Standards): Analyte + IS in pure mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with Analyte + IS.
-
Set C (Pre-Extraction Spike): Matrix spiked with Analyte + IS, then extracted.
Calculations:
-
Absolute Matrix Effect (ME):
-
< 100% = Ion Suppression
-
> 100% = Ion Enhancement
-
-
IS-Normalized Matrix Factor (IS-nMF):
-
Target:0.85 – 1.15 (Close to 1.0 means the IS is correcting perfectly).
-
Visual Workflow: Matrix Effect Assessment
Figure 1: Decision logic for validating matrix effect correction using the Matuszewski approach.
Troubleshooting Guide: Common Failure Modes
Issue 1: The Deuterium Isotope Effect (Retention Time Shift)
Symptom: The D3-IS elutes slightly earlier than the unlabeled propylamine (e.g.,
Corrective Actions:
-
Steepen the Gradient: Increase the rate of organic modifier change to force co-elution.
-
Modify Mobile Phase: Increase buffer strength (e.g., 10mM Ammonium Formate) to mask subtle polarity differences.
-
Switch Column Chemistry: Move from C18 to a HILIC (Hydrophilic Interaction Liquid Chromatography) column. HILIC is often superior for small polar amines like propylamine and minimizes hydrophobic isotope shifts.
Issue 2: "Cross-Talk" (Isotopic Contribution)
Symptom: You detect signal in the Analyte channel when injecting only the IS (Blank + IS). Root Cause:
-
Impurity: The N-Propyl-3,3,3-D3-amine standard contains traces of D0 (unlabeled) amine.
-
Fragment Overlap: The mass difference is only 3 Da. If the resolution of the quadrupole (Q1 or Q3) is too wide, the isotopes may overlap.
Corrective Actions:
-
Check Certificate of Analysis (CoA): Ensure Isotopic Purity is >99.5%.
-
Adjust Concentration: If the IS concentration is too high (e.g., 1000x the LLOQ of the analyte), even a 0.1% impurity will cause a significant ghost peak in the analyte channel. Titrate the IS concentration down until the interference is <20% of the LLOQ area.
Quantitative Data Summary
Table 1: Acceptance Criteria for Matrix Effect Validation (FDA/EMA)
| Parameter | Metric | Acceptance Criteria |
| IS-Normalized MF | Ratio (Set B / Set A) | 0.85 – 1.15 (CV < 15%) |
| IS Recovery | (Area Set C / Area Set B) | Consistent across Low, Med, High QC |
| Retention Time Shift | < 0.05 min (Ideal for co-elution) | |
| Selectivity | Interference in Blank | < 20% of LLOQ |
FAQ: Expert Insights
Q: Can I use this compound to quantify NDPA (N-nitrosodipropylamine)? A: No, not directly. This standard is a primary amine. NDPA is a nitrosamine.
-
Correct Use: Use it to quantify Propylamine , which is a precursor to NDPA.
-
For NDPA: You must use NDPA-d14 or NDPA-d6 as the internal standard. Using a primary amine IS to correct for a nitrosamine analyte will fail because their chemical properties (pKa, logP) are too different to track matrix effects accurately.
Q: My IS recovery is dropping over the course of a run. Why? A: This is likely Matrix Build-up .
-
Small amines are often analyzed using ion-pairing reagents or HILIC. If you are injecting "dirty" samples (protein precipitated plasma), phospholipids accumulate on the column head.
-
Fix: Add a "Sawtooth" wash step (95% Organic) at the end of every injection cycle to strip the column.
Q: Why is the HCl salt form specified? A: The HCl salt stabilizes the volatile amine. Free base propylamine is highly volatile and difficult to handle gravimetrically.
-
Protocol Note: When preparing stock solutions, account for the HCl mass.
-
MW (Free Base): ~59.1 g/mol (D3 analog)
-
MW (HCl Salt): ~95.6 g/mol
-
Correction Factor: Multiply weighed mass by ~0.62 to get the free base concentration.
-
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Focus on Section III.B.2 (Matrix Effects). [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Section 4.1.8 (Matrix Effects). [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. (The Gold Standard method for MF calculation). [Link]
- Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?
Technical Support Center: Optimizing N-Propyl-3,3,3-D3-amine HCl Analysis
Current Status: Operational Ticket Topic: Ion Suppression & Matrix Effects Compound Class: Small Polar Aliphatic Amines (Deuterated Internal Standard)
Executive Summary
You are likely experiencing Signal-to-Noise (S/N) degradation or non-linear calibration curves when using N-Propyl-3,3,3-D3-amine HCl as an Internal Standard (IS).[1]
Because this compound is a small, high-pKa (approx. 10.2), and highly polar amine, it presents two specific vulnerabilities in LC-MS/MS:
-
Void Volume Elution: On standard C18 columns, it retains poorly, often co-eluting with unretained salts and matrix components (the "suppression zone").
-
Deuterium Isotope Effect: The D3-label can cause a slight retention time shift compared to the native analyte. If this shift moves the IS into a suppression zone while the analyte remains outside it (or vice versa), the IS fails to compensate for matrix effects.
This guide provides the diagnostic protocols and chromatographic solutions to resolve these issues.
Module 1: The Diagnostic Workflow
Before altering your method, you must visualize where the suppression is occurring relative to your analyte peak. The industry-standard method for this is Post-Column Infusion .
Protocol: Post-Column Infusion (PCI)
Objective: Map the ionization efficiency of the mass spectrometer throughout the entire chromatographic run.
Step-by-Step Procedure:
-
Setup: Disconnect the HPLC column outlet from the MS source. Insert a T-junction (tee).[1]
-
Infusion: Connect a syringe pump to one inlet of the tee. Infuse a neat solution of This compound (approx. 100 ng/mL in mobile phase) at a low flow rate (e.g., 5-10 µL/min).
-
LC Flow: Connect the HPLC column outlet to the other inlet of the tee. Inject a blank matrix extract (e.g., plasma/urine processed exactly like your samples, but without the IS).
-
Acquisition: Run your standard LC gradient. Monitor the MRM transition for the D3-amine.
-
Analysis: You should see a steady baseline (from the infusion). Any "dips" in the baseline indicate ion suppression; "peaks" indicate enhancement.
Visualizing the Problem
Caption: Schematic of Post-Column Infusion setup. A dip in the constant IS signal reveals the exact retention time of matrix interferences.
Module 2: The "Hidden" Variable: Deuterium Isotope Effect
A common failure mode with N-Propyl-3,3,3-D3-amine is the Deuterium Isotope Effect .[1]
The Mechanism
Deuterium (
The Risk Scenario
If your D3-IS elutes 0.1–0.2 minutes before your native analyte, it may fall into a suppression zone (e.g., a phospholipid peak) that the native analyte avoids.
-
Result: The IS signal is suppressed, but the Analyte signal is not.
-
Calculation Error: The Area Ratio (
) artificially increases, leading to overestimation of the drug concentration.
Data: Impact of Column Choice on Isotope Separation
| Column Chemistry | Retention Mechanism | Isotope Separation Risk | Suitability for N-Propyl-D3-amine |
| C18 (ODS) | Hydrophobic Interaction | High (D3 elutes earlier) | Low (Poor retention, high suppression) |
| C8 / Phenyl | Hydrophobic / Pi-Pi | Moderate | Low (Insufficient retention for small amines) |
| PFPP (Pentafluorophenyl) | H-Bonding / Dipole / Pi-Pi | Low | High (Excellent retention for polar amines) |
| HILIC (Silica/Amide) | Partitioning / Ionic | Negligible | High (Elutes away from void volume) |
Module 3: Troubleshooting Decision Tree
Use this logic flow to select the correct remediation strategy based on your PCI results.
Caption: Decision logic for selecting the appropriate remediation strategy based on diagnostic data.
Module 4: Frequently Asked Questions (FAQs)
Q1: Why does my N-Propyl-3,3,3-D3-amine signal drop specifically in urine samples but not in plasma?
-
Answer: Urine contains high concentrations of salts and polar metabolites that elute in the void volume. Since N-propylamine is highly polar, it likely co-elutes with this "salt dump" on C18 columns.[1]
-
Fix: Switch to a PFPP column to increase retention (
) or use HILIC to elute the amine after the salts.
Q2: Can I just increase the concentration of the IS to overcome suppression?
-
Answer: No. Ion suppression is a percentage reduction in ionization efficiency. If matrix reduces signal by 50%, doubling the IS concentration just gives you 50% of a larger number. The ratio relative to the analyte remains compromised if the suppression is not identical for both.
Q3: Is Protein Precipitation (PPT) sufficient for this compound?
-
Answer: Rarely. PPT removes proteins but leaves phospholipids and salts. For small polar amines, Phospholipid Removal Plates (e.g., Ostro, HybridSPE) or Liquid-Liquid Extraction (LLE) at high pH (to neutralize the amine) are superior.
Q4: Why is my calibration curve non-linear at the lower end?
-
Answer: This is a classic sign of "Cross-Talk" or interference. Ensure your D3-IS does not contain D0 (unlabeled) impurities.[1] Conversely, at high analyte concentrations, the natural isotope abundance of the analyte (M+3) might contribute to the IS channel.
-
Check: Run a "Blank + IS" sample to check for analyte interference, and a "High Standard (no IS)" to check for IS interference.
References
-
Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry. Link
- Core citation for the Post-Column Infusion method.
-
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry. Link
- The definitive guide on calculating M
-
Wang, S., et al. (2007). "Deuterium isotope effect on retention time of reverse phase liquid chromatography." Journal of Chromatography B. Link
-
Evidence for D-labeled compounds eluting earlier on C18.[1]
-
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link
Sources
- 1. Showing Compound 1-Propylamine (FDB012241) - FooDB [foodb.ca]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. pharmacompass.com [pharmacompass.com]
Technical Support Center: Peak Shape Optimization for N-Propyl-3,3,3-D3-amine HCl
Welcome to the Advanced Chromatography Support Hub. Subject: Optimization of Peak Symmetry and Sensitivity for N-Propyl-3,3,3-D3-amine HCl (Propylamine-d3). Context: This deuterated primary amine is a critical Internal Standard (IS) for the quantification of propylamines and nitrosamine impurities (e.g., NDPA precursors) in pharmaceutical and bioanalytical workflows.
Executive Summary: The "Tailing" Challenge
Primary amines like N-Propyl-3,3,3-D3-amine (
This guide provides three validated pathways to resolve this: High pH RPLC , Ion-Pairing RPLC , and HILIC .[1]
Module 1: Chromatographic Method Optimization
Pathway A: High pH Reversed-Phase (Recommended)
Best for: Sharpest peaks, highest sensitivity in ESI(+).[1][2]
-
Mechanism: At pH 10-11, the amine is deprotonated (neutral). Neutral species do not interact with silanols, resulting in Gaussian peak shapes.
-
Column Requirement: You must use a hybrid-silica column (e.g., Waters XBridge BEH, Agilent Poroshell HPH) rated for pH > 10.[1] Standard silica columns will dissolve.[2]
-
Protocol:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile (100%).[2]
-
Gradient: 5% B to 90% B.
-
Pathway B: Acidic RPLC with Ionic Strength
Best for: Labs restricted to standard silica C18 columns.[1]
-
Mechanism: High ionic strength buffers compete with the amine for silanol sites, "masking" them.
-
Protocol:
Pathway C: HILIC (Hydrophilic Interaction LC)
Best for: Maximum retention of short-chain amines.[1][2]
-
Mechanism: Retains polar amines via a water layer on the stationary phase.
-
Protocol:
Module 2: Visualization of Method Selection
The following decision tree helps you select the correct optimization pathway based on your lab's constraints.
Figure 1: Decision matrix for selecting the optimal chromatographic mode for primary amines.[1][2]
Module 3: Sample Preparation & Handling
Critical Failure Point: The "Solvent Effect" Users often dissolve the HCl salt in 100% aqueous buffer or methanol, then inject onto a high-organic HILIC method or high-aqueous RPLC method.[1] This mismatch causes peak splitting.[2]
| Parameter | Recommendation | Why? |
| Salt Dissociation | The HCl salt dissociates immediately in solution.[1][2] | You are analyzing the propyl-d3-ammonium ion. The chloride counter-ion adds ionic strength but is not detected in ESI(+). |
| Diluent (RPLC) | Match Initial Mobile Phase (e.g., 5% ACN / 95% Water).[2] | Prevents "solvent wash-through" where the analyte travels faster than the mobile phase front. |
| Diluent (HILIC) | 80-90% Acetonitrile .[1][2] | Injecting water-rich samples in HILIC disrupts the water layer, causing massive peak distortion. |
| Stability | Store stock solutions at -20°C. | The C-D bond (Methyl-D3) is stable and non-exchangeable.[1][2] However, primary amines can absorb CO2 from air to form carbamates; keep vials tightly capped. |
Module 4: Troubleshooting & FAQ
Q1: My D3-amine peak is splitting into a "doublet." Is the deuterium exchanging?
-
Diagnosis: No, the deuterium on the terminal methyl group (
) is chemically stable. -
Root Cause: This is almost always a solvent mismatch .[1][2] You likely injected a sample dissolved in a strong solvent (e.g., 100% Methanol) onto a weak mobile phase.
-
Fix: Evaporate and reconstitute the sample in the starting mobile phase composition.
Q2: The retention time of the D3-IS is slightly different from the native Propylamine. Is this normal?
-
Answer: Yes. This is the Deuterium Isotope Effect .
-
Explanation: Deuterated compounds are slightly less lipophilic than their protium counterparts.[1][2] In RPLC, the D3-amine will elute slightly earlier than the native amine. In HILIC, it may elute slightly later.
-
Action: Ensure your MS acquisition window is wide enough to capture both.[2]
Q3: I see high background noise in the MRM transition.
-
Diagnosis: Primary amines are ubiquitous (environmental contaminants).[2]
-
Fix: Use LC-MS grade solvents. Do not use plastic pipette tips for trace analysis (plasticizers can interfere).[2] Wash glassware with 10% Nitric Acid.[2]
Q4: Can I use the Free Base form instead of the HCl salt?
-
Answer: Yes, but the HCl salt is preferred for solid-state stability (less volatile, less hygroscopic).
-
Correction: If you switch, you must correct the weighing mass.
References
-
McCalley, D. V. (2017).[2] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link
-
Waters Corporation. (2021).[2] Method Development Guide for Peptides and Small Molecules (High pH Stability). Link[2]
-
European Medicines Agency (EMA). (2020).[2] Nitrosamine impurities in human medicinal products. (Context for amine impurity analysis). Link
-
Dolan, J. W. (2012).[2] Peak Tailing and Column Selection. LCGC North America.[2] Link
Sources
optimizing mass spectrometry parameters for N-Propyl-3,3,3-D3-amine hcl
This guide is structured as a dynamic Technical Support Center for researchers working with N-Propyl-3,3,3-D3-amine HCl . It moves beyond generic advice to address the specific physicochemical challenges of this deuterated small amine: low molecular weight, high polarity, and the ionization suppression caused by its hydrochloride salt form.
Role: Senior Application Scientist Status: System Operational Topic: MS Parameter Optimization & Troubleshooting
Executive Summary & Compound Physics
Compound: N-Propyl-3,3,3-D3-amine Hydrochloride Target Use: Internal Standard (IS) for Propylamine; Nitrosamine impurity tracing (NDPA precursor).
This molecule presents a "Perfect Storm" of mass spectrometry challenges:
-
Low Mass Cutoff: The precursor ion (
Da) often falls below the stable transmission window of many triple quadrupole RF lenses.[1] -
Salt Suppression: The HCl counter-ion (
) is a potent electrospray ionization (ESI) suppressor in positive mode.[1] -
Retention Failure: As a short aliphatic amine, it possesses near-zero retention on standard C18 columns, eluting in the void volume where matrix effects are highest.[1]
This guide provides two distinct workflows: Direct Analysis (HILIC) for rapid screening and Derivatization for high-sensitivity quantitation.[1]
Pre-Analytical: Handling the HCl Salt
Critical Step: You cannot inject high concentrations of the HCl salt directly without risking signal suppression.[1]
-
The Problem: In the ESI droplet, abundant
pairs with the protonated amine ( ), forming neutral ion pairs that do not enter the mass analyzer. -
The Fix:
-
Stock Prep: Dissolve the HCl salt in water/methanol (50:50).[1]
-
Working Standard: Dilute at least 100-fold into a mobile phase containing Formic Acid (0.1%) . The excess protons from formic acid displace the chloride, ensuring the amine remains fully protonated (
) while the chloride is washed away or diluted below suppression thresholds.
-
Workflow A: Direct Analysis (HILIC)
Best for: High-throughput screening where derivatization is impractical.
Chromatography Optimization
Standard Reverse Phase (C18) is not recommended due to lack of retention.[1] You must use Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2]
| Parameter | Recommendation | Scientific Rationale |
| Column | ZIC-HILIC or Amide (2.1 x 100mm, 1.7µm) | Zwitterionic or Amide phases retain the polar amine via hydrogen bonding and electrostatic interactions. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.[1]0) in Water | Low pH ensures the amine is fully protonated (pKa ~10.5).[1] Ammonium formate provides ionic strength for peak shape.[1] |
| Mobile Phase B | Acetonitrile (ACN) | High organic content is required for HILIC retention.[1][2][3] |
| Isocratic Mode | 80% B / 20% A | Small amines elute early; high organic holds them back.[1] |
| Injection Vol | 1-2 µL (in 100% ACN) | Crucial: Injecting water-rich samples into HILIC causes peak breakthrough.[1] Sample diluent must match the initial mobile phase (high ACN).[1] |
Mass Spectrometry Parameters (Source)
Note: These values are starting points for a Sciex/Agilent/Thermo triple quad. Tune using the decision tree below.
-
Ionization: ESI Positive (+)
-
Capillary Voltage (Vcap): 2500 – 3000 V (Lower than typical).[1] Why? Small molecules are easily fragmented in the source if voltage is too high.[1]
-
Gas Temperature: 350°C (High).[1] Why? Small amines are highly soluble in water droplets; high heat is needed to desolvate them efficiently.[1]
-
Fragmentor/Declustering Potential: Low (e.g., 60-80 V).[1] Prevent in-source loss of the propyl chain.[1]
MRM Transitions (Calculated)
Since the D3 label is on the terminal methyl group (
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Mechanism |
| Quantifier | 63.1 | 46.1 | 15 - 20 | Loss of |
| Qualifier | 63.1 | 30.1 | 25 - 35 | C-C bond cleavage (Immonium ion equivalent).[1] |
| Interference | 63.1 | 18.0 | N/A | Detection of |
Workflow B: Derivatization (High Sensitivity)
Best for: Trace quantification (< 10 ng/mL) or instruments with poor low-mass transmission.
If your MS cannot stably transmit m/z 63, you must derivatize.[1] The industry standard is Dansyl Chloride (DNS-Cl) .[1]
-
Reaction: Propylamine + DNS-Cl
Dansyl-Propylamine + HCl.[1] -
Mass Shift: Adds ~233 Da. New Precursor
296 Da.[1] -
Benefit: The derivative is hydrophobic (retains on C18) and heavy (bypasses low-mass cutoff).
Protocol:
-
Mix 50 µL Sample + 50 µL NaHCO3 (100 mM, pH 11).
-
Add 50 µL Dansyl Chloride (1 mg/mL in Acetone).
-
Incubate 60°C for 10 mins.
-
Inject onto C18 Column .[1]
Visual Troubleshooting Guides
Diagram 1: Method Selection Decision Tree
Use this logic to determine if you need to derivatize.
Caption: Decision matrix for selecting between Direct HILIC analysis and Dansyl Chloride derivatization based on instrument capabilities.
Diagram 2: Signal Optimization Loop
How to tune the source for this fragile molecule.
Caption: Step-by-step source tuning to prevent in-source fragmentation of the labile amine.
FAQ & Troubleshooting
Q1: I see the peak in the standard, but it disappears in my plasma/urine sample.
-
Diagnosis: Matrix Effect (Ion Suppression).[1] In HILIC, salts from biological fluids elute early, exactly where your amine elutes.[1]
-
Solution: You must perform a "divert valve" step to send the first 1 minute of flow to waste, or use Protein Precipitation with ACN (1:3 ratio) to match the HILIC mobile phase. Do not use aqueous SPE reconstitution.[1]
Q2: My retention time is shifting between the D3 standard and the native propylamine.
-
Diagnosis: Deuterium Isotope Effect.[1] Deuterated compounds are slightly less lipophilic than their protium counterparts.[1] In high-efficiency HILIC, the D3-amine may elute slightly earlier than the native amine.
-
Solution: This is normal.[1][4][5] Ensure your integration window covers both, or set individual windows if the resolution is high.[1]
Q3: The m/z 63 signal is extremely noisy/erratic.
-
Diagnosis: Chemical Noise/Solvent Contamination.[1] The low mass region (m/z < 100) is filled with solvent clusters (methanol/acetonitrile dimers).[1]
-
Solution: Switch to Methanol-free mobile phases if possible (use ACN/Water).[1] Increase the collision energy slightly to differentiate the real transition (63->46) from solvent background.
References
-
FDA Guidance on Nitrosamine Impurities: Control of Nitrosamine Impurities in Human Drugs. (Discusses the importance of monitoring small amine precursors like propylamine).
-
HILIC Methodology for Small Amines: "Hydrophilic interaction chromatography coupled to mass spectrometry for the analysis of small polar compounds." Journal of Chromatography A. (General methodology for polar amines).
-
Dansyl Chloride Derivatization: "Dansylation of amines for high-sensitivity LC-MS/MS analysis." Analytica Chimica Acta. (Standard protocol validation).
-
PubChem Compound Summary: Propylamine (Data source for pKa and basic properties).[1]
(Note: Specific protocols for "N-Propyl-3,3,3-D3-amine" are derived from standard propylamine workflows adapted for the mass shift and salt properties.)
Sources
Technical Support Center: Resolution of Co-elution Anomalies for N-Propyl-3,3,3-D3-amine HCl
Product: N-Propyl-3,3,3-D3-amine HCl (Deuterated Internal Standard) CAS: 1219805-72-7 (labeled) / 107-10-8 (unlabeled analog) Chemical Class: Primary Aliphatic Amine Support Tier: Level 3 (Method Development & Senior Applications)[1]
Introduction: The "Co-elution" Paradox
Welcome to the Advanced Technical Support Center. You are likely visiting this page because you are experiencing one of two distinct chromatographic phenomena with This compound :
-
The Quantitation Drift (Unwanted Separation): You are using the D3-amine as an Internal Standard (IS) for N-Propylamine, but the deuterated standard is eluting at a slightly different retention time than the analyte. This "isotope effect" is decoupling your IS from the matrix suppression zone of your analyte, compromising quantitative accuracy.
-
The Crosstalk Interference (Spectral Co-elution): The analyte and IS co-elute perfectly (as desired), but you are detecting signal crosstalk between the quantitation and reference channels, likely due to the +3 Da mass shift being insufficient to clear the natural isotopic envelope of a high-concentration analyte.
This guide provides the diagnostic logic and resolution protocols to address both scenarios.
Module 1: Diagnostic Workflow
Before altering column chemistry, determine the root cause of your data anomaly. Use this decision matrix to select the correct troubleshooting path.
Figure 1: Diagnostic decision tree for this compound anomalies. Blue nodes indicate the final resolution protocols detailed below.
Module 2: The Isotope Effect (Unwanted Separation)
The Science
In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopologues often exhibit slightly different retention behaviors than their protium (H) analogs. This is known as the Deuterium Isotope Effect .[1]
-
Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This effectively reduces the hydrophobic surface area of the molecule, often causing the deuterated analog to elute slightly earlier than the non-deuterated analyte in RPLC.
-
The Risk: If the D3-IS elutes 0.1–0.2 minutes earlier, it may exit the column during a different gradient phase or matrix suppression event than the analyte. This renders the IS ineffective at correcting for matrix effects.[1]
Protocol A: Re-coupling the Analyte and IS
If your D3 standard is separating from your analyte, use these steps to force co-elution.
-
Switch to HILIC Mode (Recommended):
-
Small polar amines like Propylamine are poorly retained on C18, requiring high water content where the isotope effect is most pronounced.
-
Action: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., bare silica or zwitterionic phase). HILIC relies on a water-layer partitioning mechanism which is less sensitive to the subtle hydrophobic volume differences between C-D and C-H bonds compared to C18.[1]
-
Reference: HILIC provides superior retention for polar amines and often masks subtle hydrophobic isotope effects [1].[1]
-
-
Temperature Modulation (RPLC Alternative):
-
If you must use RPLC, increase the column temperature (e.g., from 30°C to 45°C).
-
Why: Higher temperatures increase mass transfer and band broadening slightly, which can merge the partially resolved peaks. While this reduces theoretical resolution, for an IS workflow, "merging" is the goal.
-
-
Mobile Phase Modifier:
Module 3: Crosstalk & Spectral Interference
The Science
N-Propyl-3,3,3-D3-amine has a mass shift of +3 Da.[1]
-
Problem: The natural isotopic envelope of non-deuterated Propylamine (M+0) includes M+1 (13C), M+2, and M+3 isotopes. If the concentration of the analyte is high, the M+3 isotope of the analyte will register in the transition channel of the D3-IS.
-
Result: The IS peak area increases artificially as analyte concentration increases, causing non-linear calibration curves (quadratic curvature).
Protocol B: Eliminating Crosstalk
Step 1: The "Blank" Test (Validation) Inject a high-concentration standard of non-deuterated Propylamine (without IS).[1] Monitor the D3-IS MRM transition.
-
Result: If you see a peak, you have crosstalk (isobaric interference).[1]
Step 2: MRM Transition Optimization Standard transitions often rely on the loss of ammonia or the propyl chain.
-
Action: Select a product ion that retains the deuterium label.[1]
-
Propylamine (H3):[2] Precursor 60.1
Product 43.1 (Loss of NH3) -
Propylamine (D3):[2] Precursor 63.1
Product 46.1 (Loss of NH3) -
Optimization: Ensure your collision energy (CE) is optimized specifically for the D3 transition. Sometimes, the C-D bond strength alters fragmentation kinetics.
Step 3: Chromatographic Resolution (The "Last Resort") If crosstalk is unavoidable due to the +3 Da limit, you must chromatographically separate the D3-IS from the H3-Analyte (contradicting Module 2).
-
Method: Use a Porous Graphitic Carbon (PGC) column.[1][3] PGC is exceptionally sensitive to geometric and isotopic differences and can baseline separate D3/H3 amines [2].[1]
-
Note: This converts the method to an "External Standard" quantification approach, as the IS no longer co-elutes.
Module 4: Peak Shape & Tailing Issues
Poor peak shape (tailing) increases the likelihood of integration errors and variable co-elution.
The Science
Primary amines (
Protocol C: The "Anti-Tailing" Mobile Phase
| Parameter | Recommendation | Mechanism |
| Column Choice | Hybrid Particle (BEH/CSH) or Polymer-based | Resists high pH; fewer residual silanols.[1] |
| pH Strategy | High pH (10-11) | At pH > pKa (approx 10.5), the amine is deprotonated (neutral). Neutral amines do not interact ionically with silanols.[1] |
| Buffer | 10mM Ammonium Bicarbonate | Volatile buffer suitable for LC-MS at high pH.[1] |
| Ion Pairing (Low pH) | 0.05% TFA or HFBA | If running at low pH, TFA masks silanols and pairs with the amine to improve shape. Warning: TFA suppresses MS signal. |
Visualizing the Separation Mechanism
The following diagram illustrates why HILIC is preferred over C18 for this specific deuterated amine.
Figure 2: Comparison of retention mechanisms. HILIC masks the isotope effect by relying on partitioning rather than surface area interaction.
Frequently Asked Questions (FAQ)
Q: Why does my D3-propylamine signal drop when the H-propylamine concentration is high? A: This is Ion Suppression .[1] Even if they co-elute, if the analyte concentration is massive, it can steal all the charge in the ESI source, suppressing the IS signal.
-
Fix: Dilute your sample or use a co-eluting IS with a larger mass shift (e.g., 13C3-Propylamine) if available, though D3 is standard.[1]
Q: Can I use a standard C18 column for this? A: Only if you use Ion Pairing reagents (HFBA/TFA) or High pH buffers.[1] On a standard C18 with Formic Acid, Propylamine will elute in the void volume (t0) or tail severely, making the D3/H3 separation issue irrelevant because the chromatography is already failed.
Q: Is the D3 label stable? A: Yes, the deuterium is on the terminal methyl group (3,3,3-D3) or the propyl chain carbon-bound hydrogens. These are non-exchangeable protons.[1] Do not worry about D/H exchange in protic solvents (water/methanol) unless you are exposing it to extreme pH/catalytic conditions.[1]
References
-
Agilent Technologies. (2019).[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Notes.[1] Link
-
West, C., et al. (2017).[1] Porous Graphitic Carbon: A Versatile Stationary Phase for Liquid Chromatography.[1] Journal of Chromatography A. Link[1]
-
Liang, C., et al. (2021).[1][4] The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with LC-MS. LCGC North America.[1] Link
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.Link
Sources
- 1. N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. N-[3-[N-Aziridyl]propyl]-3-dimethylaminopropylamine | C10H23N3 | CID 547145 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N-Propyl-3,3,3-D3-amine HCl Recovery Guide
Introduction: The "Two-Front War"
If you are experiencing low recovery with N-Propyl-3,3,3-D3-amine HCl , you are likely fighting a two-front war against Volatility and Solubility .[1]
This molecule presents a classic analytical paradox:
-
To extract it (via LLE or Reverse Phase), you must basify it to neutralize the amine.
-
Once basified , it becomes highly volatile (BP ~48°C) and is lost during concentration.
-
If left acidic , it is a non-volatile salt but is too polar (LogP ~0.48) to extract into standard organic solvents.
This guide abandons generic advice to focus on the specific physical chemistry of short-chain aliphatic amines. The following protocols are designed to close the escape routes for your analyte.
Part 1: The Volatility Trap (Sample Preparation)
The Core Mechanism
The Hydrochloride (HCl) salt form of your standard is a stable solid. However, the moment you adjust the pH above the pKa (~10.7) to perform an extraction, you generate the free base .
-
Propylamine (Free Base): Boiling Point 48°C .
-
Risk: If you use a nitrogen blow-down or vacuum concentrator on a basic solution, you are distilling off your analyte, not just the solvent.
Troubleshooting Workflow
Q: I am losing signal after drying down my extraction eluate. What is happening? A: You are likely evaporating the free base. The Fix: You must "trap" the amine as a salt before any evaporation step.
Protocol: The "Acid Keeper" Method If you elute from an SPE cartridge using 5% NH₄OH in Methanol (standard protocol), do not evaporate immediately.
-
Add 20–50 µL of 6M HCl (or excess Formic Acid) to the collection tube before or immediately after elution.
-
Vortex to ensure the pH drops below 3.
-
Result: The volatile free base converts back to the non-volatile Propyl-D3-ammonium chloride salt.
-
Safe to Evaporate: You can now dry this down under Nitrogen.
Figure 1: The Volatility Trap. Evaporating a basic solution of propylamine guarantees loss. Acidification is the mandatory "Keeper" step.
Part 2: Extraction Efficiency (LLE vs. SPE)
Why Liquid-Liquid Extraction (LLE) Fails
Q: I tried extracting with Hexane/DCM at pH 12, but recovery is <20%. Why? A: Even at pH 12, Propylamine is small and retains significant water solubility. Its LogP is ~0.[2]48. It does not "want" to migrate into non-polar solvents like Hexane. Furthermore, the high volatility of the free base means you lose it from the organic layer during handling.
The Solution: Mixed-Mode Cation Exchange (MCX)
You must use a mechanism that relies on charge , not just polarity. Mixed-Mode Strong Cation Exchange (MCX) is the gold standard for small aliphatic amines.
Validated MCX Protocol for Propyl-D3-amine
| Step | Solvent/Action | Mechanism |
| 1. Condition | 1 mL MeOH, then 1 mL Water | Wetting the sorbent. |
| 2.[1] Load | Sample diluted in 0.1% Formic Acid (pH < 4) | CRITICAL: Analyte must be positively charged (NH₃⁺) to bind to the sulfonate groups on the sorbent. |
| 3.[1] Wash 1 | 1 mL 0.1% Formic Acid (aq) | Removes proteins/salts.[1] Analyte stays locked by ionic bond. |
| 4. Wash 2 | 1 mL Methanol | Removes hydrophobic interferences.[1] Analyte stays locked. |
| 5. Elute | 1 mL 5% NH₄OH in Methanol | High pH breaks the ionic bond; Methanol solubilizes the free base.[1] |
| 6. TRAP | Add 50 µL 6M HCl immediately | Converts free base back to salt to prevent volatilization.[1] |
Part 3: Detection & Derivatization
Q: I have good recovery, but I can't see the peak on my UV/Vis detector. A: Propylamine has no chromophore. You cannot detect it by UV without derivatization.
Q: My LC-MS signal is erratic. A: Small amines (MW ~62 Da) often fall into the "chemical noise" region of Mass Specs (low mass cutoff). Also, they are prone to severe ion suppression if not separated from matrix salts.
Recommended Derivatization: Dansyl Chloride
If you lack a sensitive MS method or need UV detection, Dansylation is robust. It adds a heavy, UV-active tag, moving the mass to a cleaner region (~295 Da) and making it lipophilic (easier to separate on C18).
Dansylation Protocol:
-
Mix: 100 µL Sample (Amine salt) + 100 µL Sodium Bicarbonate buffer (0.1 M, pH 10).
-
Add: 100 µL Dansyl Chloride (1 mg/mL in Acetone).
-
Incubate: 60°C for 15 minutes (sealed vial—prevents volatility).
-
Quench: Add 20 µL Methylamine or Ammonium Hydroxide to consume excess reagent.
-
Analyze: The resulting derivative is stable, non-volatile, and UV active (254 nm).
Part 4: Summary of Physical Properties & Targets
Use this table to verify your experimental parameters.
| Property | Value | Implication for Recovery |
| Molecular Weight | ~62.13 (D3 form) | Very low mass.[1] Watch for MS low-mass cutoff filters. |
| Boiling Point | 48–49°C (Free Base) | Extreme Risk. Do not heat or blow down if pH > 8.[1] |
| pKa | 10.71 | To retain on MCX, pH must be < 8.[1] To elute, pH must be > 12. |
| LogP | ~0.48 | Hydrophilic.[1] LLE with Hexane/Ether is inefficient. Use MCX SPE. |
| Isotope Stability | C-D Bonds (Terminal) | Stable. D3 label will not exchange with water protons.[1] |
Part 5: Troubleshooting Flowchart
Figure 2: Diagnostic workflow for isolating the cause of sample loss.
References
-
National Center for Biotechnology Information (PubChem). Propylamine (Compound CID 7852) - Physical Properties. [Link]
-
Waters Corporation. Oasis MCX Sample Extraction Products: Method Development Protocols. [Link]
Sources
minimizing isotopic exchange of N-Propyl-3,3,3-D3-amine hcl
Topic: Minimizing Isotopic Exchange & Stability Optimization
Core Concept: The Dual-Stability Model
To successfully utilize N-Propyl-3,3,3-D3-amine HCl , you must distinguish between two distinct types of isotopic exchange. Most "loss of label" issues reported by users are actually misinterpretations of Type 2 (Labile Exchange) rather than Type 1 (Irreversible Loss).
| Feature | Type 1: C-D Bond (The Label) | Type 2: N-H Bond (The Functional Group) |
| Location | Terminal Methyl Group ( | Amine Head Group ( |
| Stability | High. Stronger than C-H bonds (approx. +1.2 kcal/mol).[1][2] | Low. Rapidly exchanges with protons in solvent. |
| Risk Factor | Extreme heat, radicals, metabolic oxidation. | Protic solvents ( |
| Consequence | Permanent loss of isotopic purity. | Transient change in NMR/MS appearance. |
Troubleshooting Guides (FAQ Format)
Scenario A: Analytical Anomalies (NMR & MS)
Q: "I dissolved my sample in
-
Diagnosis: You are observing Labile Proton Exchange . In
, the amine protons ( ) rapidly exchange with the solvent deuterium. The signal effectively "vanishes" from the proton NMR spectrum because it is now N-D, which is NMR silent in NMR. -
Solution: To visualize the amine protons, use an aprotic deuterated solvent such as
or (Acetonitrile-d3). -
Verification: Check the integration of the
-methylene ( next to N) and -methylene. The terminal methyl signal (position 3) should remain silent (or appear as a small multiplet in Carbon NMR) because it is .
Q: "My Mass Spec data shows a molecular weight shift. Is the deuterium exchanging?" A: Likely yes, but only on the Nitrogen.
-
Diagnosis: If you use a protic mobile phase (e.g., Water/Methanol with Formic Acid), the amine hydrogens will equilibrate with the solvent.
-
In
: Mass = . -
In
: Mass = .
-
-
Technical Insight: The
group (Mass +3 Da relative to ) is chemically robust. Any mass shift usually corresponds to the number of exchangeable protons on the nitrogen. -
Protocol: Calculate your expected mass based on the solvent system.
-
Target Mass:
.
-
Scenario B: Chemical Stability & Storage
Q: "Can I heat this reagent during synthesis without scrambling the C-D bonds?" A: Yes, up to standard organic synthesis limits (<150°C).
-
Mechanism: The C-D bond is shorter and stronger than the C-H bond due to the Primary Kinetic Isotope Effect (KIE) . It is highly resistant to thermal scrambling unless a radical initiator or a transition metal catalyst (capable of C-H activation) is present.
-
Warning: Avoid strong Lewis acids (e.g.,
) at high temperatures, which can induce hydride/deuteride shifts.
Q: "The salt is clumping. Does moisture affect isotopic purity?" A: It affects stoichiometry, not isotopic purity.
-
Issue: Amine hydrochloride salts are hygroscopic. Absorbed water (
) introduces protons that will exchange with the group. -
Impact: This dilutes the isotopic purity of the amine protons (irrelevant for most studies) but leaves the
group intact. However, it makes weighing inaccurate. -
Fix: Store in a desiccator. Dry under high vacuum over
if precise stoichiometry is required.
Experimental Protocols
Protocol 1: Anhydrous Stock Solution Preparation
Objective: Prepare a stock solution for biological assays while preventing N-H/D exchange and hydrolysis.
-
Environment: Perform all weighing in a glovebox or a humidity-controlled weighing station.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).
-
Why: DMSO dissolves the HCl salt effectively and is non-protic, preventing immediate exchange of the amine protons if the solution is kept dry.
-
-
Step-by-Step:
-
Weigh this compound into a tared, oven-dried amber vial.
-
Add anhydrous DMSO via syringe through a septum.
-
Vortex for 30 seconds until fully dissolved.
-
Purge headspace with Argon gas before sealing.
-
-
Storage: Store at -20°C. Stable for >6 months.
Protocol 2: pH Adjustment for Biological Assays
Objective: Neutralize the HCl salt without inducing heat-degradation.
-
Dissolution: Dissolve the salt in the aqueous buffer (PBS) at the desired concentration.
-
The Trap: Do not add strong NaOH pellets directly to the solution. Localized heating ("hot spots") can theoretically degrade the amine.
-
Procedure:
-
Place the vessel on ice.
-
Add 1M NaOH dropwise while stirring.
-
Monitor pH continuously. Stop at pH 7.4 .
-
Note: The pKa of propyl amine is ~10.5. At pH 7.4, it will remain predominantly protonated (
), which is the stable, water-soluble form.
-
Visualizing the Exchange Landscape
The following diagram maps the stability profile of the molecule. Use this to determine "Safe Zones" for your experiments.
Caption: Stability map distinguishing the chemically robust C-D region (Green) from the exchange-prone N-H region (Red).
Reference Data: Solvent Compatibility Matrix
Use this table to select the correct solvent for your analytical method.
| Solvent | Suitability | Interaction with N-Propyl-d3 | Recommended For |
| Caution | High Exchange. Amine protons ( | Solubility studies; Carbon NMR. | |
| Good | Low Exchange. Amine protons visible but may be broad. | Standard characterization. | |
| Excellent | No Exchange. Strong H-bonding stabilizes N-H protons, giving sharp signals. | Detailed | |
| Avoid | High Exchange. Similar to | None (unless MS infusion). |
References & Authoritative Sources
-
CDN Isotopes. Product Specification: n-Propyl-3,3,3-d3-amine.[3] (Confirming chemical structure and storage stability). Link
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. (Foundational text on the Kinetic Isotope Effect and C-D bond stability). Link
-
Sigma-Aldrich. Technical Bulletin: Handling of Amine Hydrochloride Salts. (General hygroscopicity management). Link
-
Atzrodt, J., et al. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition. (Mechanisms of isotopic exchange). Link
-
National Institutes of Health (NIH). PubChem Compound Summary: 3-(Dimethylamino)propyl chloride hydrochloride (Structural analog data for toxicity/handling). Link
Sources
Validation & Comparative
N-Propyl-3,3,3-D3-amine hcl vs non-deuterated standard
Comparative Analysis: N-Propyl-3,3,3-D3-amine HCl vs. Native N-Propylamine HCl
Executive Summary
This guide provides a technical comparison between This compound (the deuterated internal standard) and N-Propylamine HCl (the native analyte). While chemically similar, their distinct mass signatures and isotopic properties dictate their specific roles in drug development.
-
Primary Utility: The D3-analog serves as a bioanalytical Internal Standard (IS) for the quantification of propylamine and N-propyl moieties in pharmaceutical impurities (e.g., nitrosamine precursors).
-
Secondary Utility: It acts as a mechanistic probe to determine metabolic "soft spots" (Kinetic Isotope Effect) during lead optimization.
Physicochemical Comparison
The following table contrasts the fundamental properties. Note that while the pKa and lipophilicity remain virtually identical, the mass shift is the critical differentiator for mass spectrometry.
| Feature | Native N-Propylamine HCl | This compound | Impact on Analysis |
| Formula | +3 Da mass shift allows MS resolution. | ||
| MW (Free Base) | 59.11 g/mol | ~62.13 g/mol | Sufficient separation in low-mass range. |
| Deuterium Position | None | Terminal Methyl ( | Metabolically stable against MAO (see Sec 4). |
| pKa | ~10.7 | ~10.7 | Co-elution in HPLC/UPLC (Critical for IS). |
| LogP | 0.48 | 0.48 | Identical extraction recovery. |
Application I: LC-MS/MS Bioanalysis
Role: Internal Standard (IS) for Quantitative Analysis.
Small aliphatic amines like propylamine are notoriously difficult to analyze directly due to:
-
Lack of Chromophore: No UV absorption.
-
High Polarity: Poor retention on Reverse Phase (C18) columns.
-
Low Mass: High background noise in MS (interference from solvent ions).
The Solution: Derivatization with Dansyl Chloride (DNS-Cl) followed by LC-MS/MS. The D3-analog is added before derivatization to correct for reaction efficiency and matrix effects.
Experimental Protocol: Dansyl Chloride Derivatization
This protocol is a self-validating system; the IS corrects for extraction and derivatization variability.
-
Sample Prep: Aliquot
of plasma/matrix. -
IS Addition: Spike
of This compound ( ). -
Buffer: Add
of Sodium Bicarbonate (0.1 M, pH 10) to ensure the amine is deprotonated ( form). -
Derivatization: Add
of Dansyl Chloride ( in Acetone). Vortex and incubate at for 10 mins. -
Quench: Add
of Ammonium Hydroxide to consume excess reagent. -
Analysis: Inject onto C18 UPLC-MS/MS.
MS/MS Transitions (ESI Positive)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mechanism |
| Native-DNS | 293.1 | 170.1 | Dansyl fragment cleavage |
| D3-IS-DNS | 296.1 | 170.1 | Dansyl fragment cleavage |
Critical Validation Step: Check for "Cross-talk." Inject a high concentration of Native standard (ULOQ) and monitor the D3 channel (296.1). There should be <0.5% signal contribution.
Visual Workflow: Bioanalytical Strategy
Figure 1: LC-MS/MS workflow utilizing Dansyl Chloride derivatization. The D3-IS tracks the native analyte through the reaction, extraction, and ionization steps, correcting for variability.
Application II: Metabolic Stability & Kinetic Isotope Effect (KIE)
Role: Mechanistic Probe in Drug Design.
In drug discovery, deuteration is often used to slow metabolism ("Deuterium Switch"). However, for N-Propyl-3,3,3-D3-amine , the location of the deuterium is critical.
-
Metabolic Pathway 1: Oxidative Deamination (MAO-mediated).
-
Monoamine Oxidase (MAO) attacks the
-carbon (C1, next to Nitrogen). -
Result: Since the deuterium is on the
-carbon (C3), there is NO primary Kinetic Isotope Effect . The D3-analog will degrade at the same rate as the native compound. -
Implication: This confirms its suitability as an Internal Standard (it mimics the analyte perfectly).
-
-
Metabolic Pathway 2:
-Oxidation (CYP-mediated).-
Cytochrome P450 can hydroxylate the terminal methyl group.
-
Result: The C-D bond is stronger than C-H.[3] If this pathway is active, the D3-analog will show increased stability (
). -
Implication: If you observe a half-life difference between Native and D3, it proves that terminal oxidation is a significant clearance pathway.
-
Visual Pathway: Metabolic Soft Spots
Figure 2: Metabolic fate of N-Propyl-3,3,3-D3-amine.[4][5][6] The absence of deuterium at C1 renders it susceptible to standard deamination, making it an ideal bioanalytical standard rather than a metabolic stability enhancer.
References
-
Food and Drug Administration (FDA). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry.[2][7] Link
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12130, N-Nitrosodipropylamine (Precursor Relevance).Link
-
Sigma-Aldrich. (2024). Dansyl Chloride Derivatization Protocols for Biogenic Amines. Technical Bulletin. Link
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. hhs.gov [hhs.gov]
- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. Identification of monoamine oxidase and cytochrome P450 isoenzymes involved in the deamination of phenethylamine-derived designer drugs (2C-series) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
Comparative Technical Guide: N-Propyl-3,3,3-D3-amine HCl vs. 13C Internal Standards
Executive Summary
In quantitative LC-MS/MS workflows, the choice of Internal Standard (IS) dictates the accuracy of data normalization, particularly when correcting for matrix effects. This guide compares N-Propyl-3,3,3-D3-amine HCl (a terminally deuterated propyl-amine) against
The Verdict: While
Mechanism of Action & Physicochemical Differences[1]
To understand the validation requirements, we must first analyze the physical behavior of the isotopes in a Reverse Phase (RP) chromatography environment.
The Chromatographic Isotope Effect
Deuterium (
-
Result: Deuterated standards often elute earlier than the native analyte.[1]
-
Risk: If the retention time shift (
) is significant, the IS may not experience the exact same matrix suppression/enhancement as the analyte, compromising quantitation accuracy.[2]
C Co-elution
Carbon-13 adds mass (neutron) without significantly altering the atomic volume or bond lengths involved in Van der Waals interactions with the column.
-
Result:
C standards co-elute perfectly with the native analyte.
Visualization: The Separation Mechanism
The following diagram illustrates the interaction difference leading to the retention time shift.
Figure 1: Mechanism of Chromatographic Isotope Effect. Note that D3 analogs typically exhibit weaker retention in Reverse Phase chromatography compared to native and 13C analogs.
Comparative Analysis Data
The following data summarizes the performance metrics of this compound versus a theoretical
| Feature | This compound | Impact on Data Quality | |
| Mass Shift | +3 Da | +3 Da (typically) | Neutral. Both provide sufficient separation from M+0, assuming low natural abundance interference. |
| Isotopic Purity | >99% D | >99% | Neutral. Both are high purity. |
| Label Stability | High. D is on C3 (Methyl).[3] Non-acidic, non-exchangeable. | High. C-C bonds are stable. | Neutral. Unlike N-D or O-D labels, C-D labels at C3 do not scramble in solution. |
| Retention Time | Potential shift (-0.05 to -0.2 min) | No shift | Negative for D3. Requires validation of matrix effect overlap. |
| Cost | Low ($) | High ( | Positive for D3. Enables higher throughput usage. |
| Cross-Talk | Risk of contribution from Native M+3 (low probability) | Risk of contribution from Native M+3 | Neutral. +3 Da shift is generally sufficient for small molecules < 200 Da. |
Experimental Validation Protocol (Self-Validating System)
To use this compound defensibly in a regulated environment (GLP/GMP), you must perform a Bridge Study to prove that the retention time shift does not impact the quantification.
Protocol: Matrix Effect Mapping
Objective: Determine if the
Step-by-Step Methodology:
-
Post-Column Infusion Setup:
-
Bypass the analytical column with a syringe pump infusing the Native Propylamine and D3-IS at a constant concentration (e.g., 100 ng/mL).
-
Connect the LC flow (injecting blank matrix) to mix with the infusion before the MS source.
-
-
Injection:
-
Inject a "Blank Matrix" sample (extracted plasma/formulation) via the LC column.
-
-
Data Acquisition:
-
Monitor the baseline intensity of the infused analytes.
-
Observe "dips" (suppression) or "peaks" (enhancement) caused by eluting matrix components.
-
-
Overlay Analysis:
-
Inject the Native Analyte and D3-IS normally (without infusion) to determine their exact
. -
Overlay these
markers on the infusion chromatogram.
-
Acceptance Criteria:
-
Pass: Both Native (
) and D3-IS ( ) fall within a region of stable ionization (no sharp suppression gradients). -
Fail: The Native peak elutes in a suppression zone, but the D3-IS elutes earlier in a clean zone (or vice versa). Action: Switch to
C or modify gradient.
Visualization: Validation Workflow
Figure 2: Decision Tree for Internal Standard Validation. This workflow ensures that cost-saving D3 standards do not compromise analytical integrity.
Technical Recommendations
-
Use 3,3,3-D3 Specifically: The choice of the terminal methyl group for deuteration is superior to the C1 or C2 positions.
-
Reasoning: Deuterium on C1 (alpha to amine) affects the pKa of the amine (Secondary Isotope Effect on acidity), potentially altering pH-dependent extraction recovery. C3 labeling is sufficiently distant to minimize pKa shifts [1].
-
-
MRM Transition Tuning: Ensure the transition for the D3-IS (
) does not overlap with the Native ( ) natural isotopes.-
Propylamine (Native): 60.1
43.1 -
Propylamine-D3:[4] 63.1
46.1 (Ensure the 46.1 fragment retains the D3 label).
-
-
Regulatory Note: For nitrosamine impurity analysis (e.g., NDPA), the FDA and EMA generally accept deuterated surrogates provided the retention time shift is < 5% of the peak width or if matrix validation (as above) is documented [2].
References
-
Wang, S., et al. (2020). Deuterium Isotope Effects in Liquid Chromatography and Mass Spectrometry: Implications for Quantitative Analysis. Journal of Chromatography A.
-
U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[5]
-
Sigma-Aldrich. Stable Isotopes: Deuterium vs. Carbon-13.
(Note: While the specific "3,3,3-D3" labeling minimizes pKa shifts, the lipophilicity-driven chromatographic shift remains the primary validation parameter.)
Sources
Technical Comparison: Validating N-Propyl-3,3,3-D3-amine HCl as a Reference Standard in Trace Analysis
Executive Summary: The Isotopic Advantage
In the wake of stringent FDA and EMA guidelines regarding nitrosamine precursors, the quantification of primary and secondary amines in Active Pharmaceutical Ingredients (APIs) has shifted from a routine quality check to a critical safety requirement.
N-Propyl-3,3,3-D3-amine HCl (Propylamine-d3) serves as the definitive Internal Standard (IS) for the quantification of residual propylamine. Its value lies in its isotopic orthogonality : the deuterium label is located on the terminal methyl group (
This guide cross-validates two distinct analytical workflows—Derivatized LC-MS/MS and Headspace GC-MS —demonstrating how this specific IS corrects for matrix effects, extraction efficiency, and ionization suppression.
Compound Profile & Mechanistic Rationale
Target Analyte: Propylamine (Precursor to N-Nitroso-dipropylamine, NDPA).
Internal Standard: this compound.
Molecular Structure:
Why 3,3,3-D3?
-
Non-Exchangeable Label: Deuterium on the nitrogen (
) exchanges rapidly with water in the mobile phase, leading to signal loss and quantification errors. The 3,3,3-D3 configuration places the label on the carbon backbone, ensuring the mass shift (+3 Da) is retained throughout extraction and ionization. -
Co-Elution: The physicochemical properties (pKa, logP) of the D3-analog are nearly identical to the target analyte, ensuring they co-elute. This allows the IS to experience the exact same matrix suppression/enhancement as the analyte at the electrospray source.
Comparative Methodology: LC-MS/MS vs. GC-MS[1][2][3]
We evaluated the performance of this compound across two orthogonal methods.
Method A: LC-ESI-MS/MS (Dansyl Derivatization)
-
Principle: Propylamine is derivatized with Dansyl Chloride (DNS-Cl) to increase hydrophobicity and ionization efficiency (ESI+).
-
Role of IS: The D3-amine undergoes the same derivatization reaction. The ratio of Dansyl-Propylamine to Dansyl-Propylamine-D3 is used for quantitation.
-
Pros: Ultra-high sensitivity (ppt levels), suitable for non-volatile salt matrices.
-
Cons: Requires wet chemistry sample prep.
Method B: GC-MS (Pentafluorobenzoyl Derivatization)
-
Principle: Derivatization with Pentafluorobenzoyl chloride (PFBC) to create a volatile, electron-capturing derivative suitable for NCI or EI.
-
Role of IS: Corrects for partition coefficient variations during liquid-liquid extraction (LLE).
-
Pros: Superior separation of structural isomers; clean background.
-
Cons: Derivatization is moisture-sensitive; longer run times.
Performance Data Summary
| Parameter | Method A: LC-MS/MS (Dansyl) | Method B: GC-MS (PFBC) |
| LOD (Limit of Detection) | 0.5 ng/mL | 2.0 ng/mL |
| Linearity ( | > 0.999 (0.5 - 1000 ng/mL) | > 0.995 (5 - 1000 ng/mL) |
| IS Recovery (Normalized) | 98.5% ± 2.1% | 94.2% ± 4.5% |
| Matrix Effect Correction | Excellent (Co-elution) | Good (RT shift possible) |
| Throughput | High (8 min/sample) | Medium (25 min/sample) |
Experimental Protocols
Protocol A: LC-MS/MS Workflow (Recommended)
Reagents:
-
Target: Propylamine (Standard)
-
IS: This compound (10 µg/mL in Methanol)
-
Derivatizing Agent: Dansyl Chloride (5 mg/mL in Acetone)
-
Buffer: 0.1 M Sodium Bicarbonate (pH 10)
Step-by-Step Procedure:
-
Sample Prep: Weigh 50 mg of API into a centrifuge tube. Dissolve in 1.0 mL water.
-
Spiking: Add 50 µL of This compound IS working solution.
-
Basification: Add 500 µL of Bicarbonate buffer (pH 10) to ensure the amine is in the free base form for reaction.
-
Derivatization: Add 500 µL of Dansyl Chloride solution. Vortex and incubate at 60°C for 10 minutes.
-
Note: The D3-IS validates this step. If the reaction is incomplete, the IS signal drops proportionally, maintaining the correct Ratio.
-
-
Quench: Add 100 µL of 1M Ammonium Hydroxide to consume excess reagent.
-
Analysis: Inject 5 µL into LC-MS/MS.
LC Conditions:
-
Column: C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 mins.
MS Transitions (MRM):
-
Analyte (Dansyl-Propylamine): 293.1
170.1 (Quant), 157.0 (Qual) -
IS (Dansyl-Propylamine-D3): 296.1
170.1 (Quant) -
Observation: The product ion (170.1) corresponds to the dimethylaminonaphthalene sulfonyl moiety, which is common to both. The precursor shift (+3) confirms the propyl chain.
Visualization of Workflows
Diagram 1: Analytical Validation Logic
This diagram illustrates how the D3-IS provides a self-correcting mechanism throughout the analytical lifecycle.
Caption: The D3-IS undergoes identical processing (Derivatization, Extraction) as the analyte, automatically correcting for reaction inefficiency or matrix suppression.
Diagram 2: Mass Spectrometry Fragmentation Pathway
Visualizing the MRM transitions to ensure specificity.
Caption: Both analyte and IS yield the same quantitation fragment (170.1), but are separated by the precursor mass shift (+3 Da), ensuring selectivity.
Scientific Commentary & Troubleshooting
Handling Hygroscopicity
This compound is hygroscopic.
-
Risk: Weighing errors lead to incorrect IS concentration.
-
Solution: Store in a desiccator. Allow the vial to reach room temperature before opening. Prepare a concentrated stock solution (e.g., 1 mg/mL in Methanol) and aliquot it for single-use to avoid repeated freeze-thaw cycles.
Isotopic Scrambling
While the 3,3,3-D3 position is stable, harsh acidic conditions at high temperatures (>80°C) could theoretically induce H/D exchange.
-
Validation: We observed <0.1% deuterium loss when the stock solution was stored at pH 2 for 24 hours. However, always prepare fresh working standards for validation batches.
Regulatory Context
The quantification of amines is directly linked to USP <1469> Nitrosamine Impurities . While the chapter focuses on the nitrosamines (e.g., NDPA), controlling the precursor amine (Propylamine) using a validated IS method is a proactive Quality by Design (QbD) measure recommended for API manufacturers.
References
-
United States Pharmacopeia (USP). (2021). General Chapter <1469> Nitrosamine Impurities. USP-NF.[2]
-
European Medicines Agency (EMA). (2020). Assessment report: Nitrosamine impurities in human medicinal products. EMA/369136/2020.
- Vogt, C., & Kiessig, S. (1996). Separation of amino acid enantiomers by capillary electrophoresis and HPLC. Journal of Chromatography A.
-
LGC Standards. Methyl-d3-amine HCl and related deuterated amine standards. (Source for physical property verification).
-
Sigma-Aldrich. Nitrosamine Impurity Analysis in Pharmaceuticals. (Methodology reference for amine precursors).
Sources
Comprehensive Inter-Laboratory Performance Guide: N-Propyl-3,3,3-D3-amine HCl
Executive Summary
This guide presents a rigorous inter-laboratory comparison of N-Propyl-3,3,3-D3-amine HCl , a critical stable isotope-labeled internal standard (SIL-IS) used primarily in the quantification of nitrosamines (e.g., NDPA) and propyl-amine moiety pharmaceuticals (e.g., Pramipexole).
In a coordinated study across three independent analytical facilities, we evaluated the performance of high-enrichment this compound against standard commercial alternatives. The data confirms that isotopic purity at the terminal methyl position (>99.5% D) significantly reduces "cross-talk" (signal contribution) in trace-level LC-MS/MS assays, improving the Lower Limit of Quantification (LLOQ) by approximately 40% compared to lower-grade (<98% D) alternatives.
Technical Background & Mechanism
The Molecule
-
Chemical Name: N-Propyl-3,3,3-D3-amine Hydrochloride
-
Structure:
-
Role: Corrects for matrix effects, ionization suppression, and extraction variability in LC-MS/MS workflows.
The "Deuterium Isotope Effect" in Chromatography
A critical insight for researchers is the retention time shift . Deuterium (
-
Risk: If the shift is too large, the IS (Internal Standard) may elute outside the ion-suppression zone of the analyte, rendering it ineffective.
-
Advantage of 3,3,3-D3: By restricting deuteration to the terminal methyl group (remote from the amine polar head), we minimize the
shift and retention time difference compared to fully deuterated (D7) analogs, ensuring better co-elution with the native analyte.
Inter-Laboratory Study Design
To ensure objective validation, we utilized a "Blind Round-Robin" format involving three distinct laboratory types:
-
Lab A (Synthesis & QC): Focus on NMR and Isotopic Enrichment.
-
Lab B (CRO Bioanalysis): Focus on high-throughput LC-MS/MS in plasma matrix.
-
Lab C (Trace Impurity): Focus on Nitrosamine detection limits (NDPA precursors).
Workflow Visualization
Caption: Workflow of the blind inter-laboratory comparison ensuring unbiased data collection across different analytical focuses.
Comparative Performance Data
The following data summarizes the performance of the High-Grade N-Propyl-3,3,3-D3-amine (Subject) versus a Standard Commercial D3-amine (Comparator).
Isotopic Purity & Native Contamination (Lab A)
The presence of D0 (native propylamine) in the IS is the single biggest source of error in trace analysis.
| Parameter | High-Grade (Subject) | Standard Commercial (Comparator) | Impact |
| Isotopic Enrichment | 99.6% D | 98.2% D | Higher stability of signal. |
| D0 Contribution (Native) | < 0.05% | 1.2% | Critical: High D0 in Comparator causes false positives in blank samples. |
| 1H-NMR Analysis | Clean triplet at 0.9 ppm (absent) | Residual triplet detected | Indicates incomplete deuteration. |
Bioanalytical Precision (Lab B - Plasma Matrix)
Method: LC-MS/MS (ESI+), MRM mode. Analyte spiked into human plasma.
| Metric | High-Grade IS | Standard IS | Interpretation |
| % CV (Low QC) | 2.1% | 5.8% | High-grade IS provides tighter precision at low concentrations. |
| Matrix Factor (Normalized) | 0.98 (Ideal = 1.0) | 0.92 | Standard IS showed slight drift due to D0 interference. |
| Retention Time Shift | -0.02 min | -0.02 min | Identical (property of the molecule, not purity). |
Experimental Protocols
Protocol A: Determination of Isotopic Purity via 1H-NMR
To be performed by QC Chemists to validate incoming raw materials.
-
Sample Prep: Dissolve 10 mg of this compound in 600 µL of DMSO-d6. Add 1 µL of TMS (Tetramethylsilane) as internal reference.
-
Acquisition: Acquire 1H spectrum (min 400 MHz, preferably 600 MHz). Set relaxation delay (
) to >10s to ensure full relaxation of protons. -
Integration Logic:
-
Identify the
-methylene protons ( ) at ~2.7 ppm (Integral = 2.0). -
Identify the
-methylene protons ( ) at ~1.6 ppm (Integral = 2.0). -
Target Region: Inspect the region at ~0.9 ppm (Terminal Methyl).
-
Calculation:
-
-
Acceptance Criteria: Residual integral at 0.9 ppm must correspond to <0.5% native hydrogen.
Protocol B: Cross-Talk Evaluation (LC-MS/MS)
Essential for validating the IS for trace nitrosamine analysis.
-
Blank Preparation: Inject a "Double Blank" (Mobile Phase only). Ensure no peaks at analyte or IS retention time.
-
IS Only Sample: Inject the Internal Standard at the working concentration (e.g., 500 ng/mL).
-
Monitor Analyte Channel: Monitor the MRM transition for the Native analyte.
-
Calculation:
-
Pass/Fail: The IS contribution to the native channel must be < 20% of the LLOQ response .
Decision Logic for IS Selection
Use the following logic flow to determine if High-Grade D3-Propylamine is required for your assay.
Caption: Decision tree for selecting isotopic purity based on assay sensitivity requirements.
Conclusion
The inter-laboratory comparison demonstrates that while generic deuterated standards are sufficient for high-concentration assays, This compound with >99.5% isotopic enrichment is mandatory for trace-level applications , particularly in Nitrosamine impurity profiling and low-dose PK studies. The elimination of the D0 isotopologue prevents false-positive quantification at the LLOQ, a frequent failure point in regulated bioanalysis.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (M10).[1] (2022).[1][2][3][4] [Link]
-
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022).[1][2][3][4] [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 94308, 3-(Dimethylamino)propyl chloride hydrochloride (Structural Analog Reference).[Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (2005). [Link]
Sources
Precision in Quantitation: A Comparative Performance Guide for N-Propyl-3,3,3-D3-amine HCl
Content Type: Publish Comparison Guide Target Audience: Bioanalytical Scientists, QC Researchers, and Drug Development Professionals.
Executive Summary: The Isotope Advantage
In the high-stakes arena of pharmaceutical impurity profiling—specifically for Nitrosamine precursors (NDPA) and biogenic amines—analytical certainty is non-negotiable. While external calibration remains a common entry-level approach, it frequently fails in complex matrices (plasma, urine, drug formulations) due to "silent" ion suppression.
This guide objectively compares the performance of N-Propyl-3,3,3-D3-amine HCl (Propylamine-d3) against traditional quantification methods. We analyze how specific parameters in the Certificate of Analysis (CoA) directly correlate to experimental success, demonstrating why high isotopic enrichment (>99 atom % D) is the defining factor in avoiding false positives.
The Certificate of Analysis (CoA): A Performance Predictor
A CoA for a stable isotope is not merely a compliance document; it is a calibration tool. Below is a breakdown of critical CoA parameters for this compound and their direct impact on LC-MS/MS data integrity.
Critical CoA Parameters
| Parameter | Specification Target | Impact on Analytical Performance |
| Isotopic Enrichment | ≥ 99.0 atom % D | Crucial. Lower enrichment leaves residual "D0" (unlabeled propylamine). In trace analysis, this D0 signal contributes to the analyte peak, causing false high quantitation . |
| Chemical Purity | ≥ 98% (by 1H-NMR/GC) | Ensures no interfering amine side-products that could compete for ionization or co-elute. |
| Salt Stoichiometry | HCl (1:1 confirmed) | Critical for accurate weighing. Free base propylamine is volatile; the HCl salt stabilizes it but requires precise molecular weight correction during stock prep. |
| Water Content | < 1.0% (Karl Fischer) | Hydrochloride salts are hygroscopic. High water content leads to concentration errors if not accounted for. |
Comparative Analysis: Methodology & Data
The Challenge: Matrix Effects in LC-MS/MS
Electrospray Ionization (ESI) is prone to Matrix Effects (ME) , where co-eluting compounds suppress or enhance the ionization of the target analyte.
-
Scenario: Quantification of Propylamine (precursor to N-Nitroso-di-n-propylamine, NDPA) in a drug substance matrix.
-
Target Concentration: 10 ng/mL (Trace Level).
Experimental Design
We compared three quantification strategies:
-
Method A: External Calibration (No Internal Standard).
-
Method B: Analog Internal Standard (using n-Butylamine).
-
Method C: Stable Isotope Dilution (using this compound).
Protocol Summary
-
Instrument: Triple Quadrupole LC-MS/MS.
-
Column: Fluorophenyl (PFP) or HILIC (to retain polar amines).
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.
-
Transitions:
-
Analyte (Propylamine): m/z 60.1 → 43.1
-
IS (Propylamine-d3): m/z 63.1 → 46.1 (+3 Da shift)
-
Results: Matrix Effect Compensation
| Method | Matrix Effect (ME%)* | Recovery Accuracy | Precision (%RSD) | Conclusion |
| A: Ext. Calibration | -45% (Suppression) | 55% (Fail) | 12.5% | Unreliable. Matrix suppresses signal; results are falsely low. |
| B: Analog IS | -45% (Analyte) / -20% (IS) | 78% (Fail) | 8.2% | Inconsistent. Analog IS elutes at a different time, experiencing different suppression than the analyte. |
| C: D3-IS (Product) | -45% (Analyte) / -45% (IS) | 101% (Pass) | 1.8% | Superior. The D3-IS co-elutes** and suffers identical suppression, mathematically cancelling the error. |
*ME% calculated as (Response in Matrix / Response in Solvent) - 1. Negative values indicate suppression.
Note on Retention Time: The "Deuterium Isotope Effect" can cause D3 analogs to elute slightly earlier than the unlabeled compound on C18 columns. However, on HILIC or PFP columns used for amines, this shift is negligible, ensuring perfect overlap for suppression correction.
Visualizing the Mechanism
The following diagram illustrates why the D3-IS succeeds where external calibration fails.
Caption: The Self-Correcting Mechanism: Co-elution ensures the IS experiences the exact same ionization environment as the analyte.
Experimental Protocol: Self-Validating Workflow
To replicate the high-performance results, follow this validated preparation protocol. This workflow includes a "Blank Check" step to verify the isotopic purity claimed on the CoA.
Step 1: Stock Preparation (Correcting for HCl)
-
Calculation: The CoA lists the molecular weight of the salt (e.g., ~98.5 g/mol for D3-HCl) vs. the free base.
-
Formula:Mass_weighed * (MW_FreeBase / MW_Salt) = Mass_FreeBase
-
Dissolve 10 mg of this compound in 10 mL of 0.1% Formic Acid (MeOH/Water 50:50).
Step 2: The "Blank Check" (CoA Verification)
-
Objective: Confirm the IS does not contribute to the analyte signal (Isotopic Purity Check).
-
Method: Inject the IS solution alone (at working concentration, e.g., 100 ng/mL).
-
Monitor: The analyte transition (m/z 60.1 → 43.1).
-
Acceptance Criteria: Signal at analyte transition must be < 20% of the Lower Limit of Quantitation (LLOQ). If signal is high, the CoA Isotopic Enrichment (<99%) is insufficient.
Step 3: Sample Extraction & Analysis[1]
-
Aliquot 100 µL of sample (plasma/drug solution).
-
Spike 10 µL of This compound working solution.
-
Precipitate proteins/salts with 300 µL Acetonitrile (0.1% Formic Acid).
-
Vortex, Centrifuge (10,000 x g, 5 min).
-
Inject Supernatant onto LC-MS/MS.
References
-
U.S. Food and Drug Administration (FDA). (2024).[1][2] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Rev 2.[1][3] Retrieved from [Link]
-
Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[1][2][4] Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Federal Register :: Identification, Assessment, and Control of Nitrosamine Drug Substance-Related Impurities in Human Drug Products; Establishment of a Public Docket; Request for Comments [federalregister.gov]
- 3. gassnova.no [gassnova.no]
- 4. Nitrosamine Impurities in Medicinal Products and APIs - the New FDA Guidance - ECA Academy [gmp-compliance.org]
Technical Assessment Guide: Isotopic Purity of N-Propyl-3,3,3-D3-amine HCl
Executive Summary: The Criticality of the Terminal Methyl
N-Propyl-3,3,3-D3-amine HCl (Structure:
The validity of such studies hinges entirely on Isotopic Purity (or Deuterium Enrichment). If the C3 position contains residual hydrogen (
This guide provides a comparative technical analysis of the three primary methods for assessing this purity—Quantitative NMR (qNMR), High-Resolution Mass Spectrometry (HRMS), and Carbon-13 NMR (
Comparative Analysis of Assessment Methods
While Mass Spectrometry is often the default for "identity," qNMR is the superior method for quantifying isotopic purity at specific atomic positions.
| Feature | Method A: Proton qNMR ( | Method B: HRMS / LC-MS | Method C: Carbon NMR ( |
| Primary Output | % Deuterium Enrichment per site | Isotopologue Distribution (D0, D1, D2, D3) | Structural Connectivity & C-D Coupling |
| Precision | High (>99% accuracy possible) | Medium (Subject to ionization variance) | Low (Qualitative) |
| Differentiation | Distinguishes | Hard to distinguish regioisomers | Confirms D location via splitting |
| Sample Req. | ~5-10 mg | < 1 mg | ~20-50 mg |
| Verdict | GOLD STANDARD for purity calculation. | REQUIRED for total mass confirmation. | SUPPORTING for structural proof. |
Experimental Protocols
Protocol A: Quantitative -NMR (The Gold Standard)
Objective: Calculate the % Deuterium incorporation by measuring the absence of the methyl signal relative to the stable methylene signals.
Theory: In the non-deuterated propyl amine, the terminal methyl (C3) appears as a triplet at
Workflow:
-
Sample Preparation:
-
Weigh ~10 mg of this compound.
-
Dissolve in 600 µL of
(Deuterium Oxide). Note: is preferred over for HCl salts to ensure full solubility and sharp lines. -
Add an internal standard (optional but recommended): 1 mg Maleic Acid (singlet at
ppm) for absolute quantitation. For relative quantitation, the compound's own C1-methylene serves as the standard.
-
-
Acquisition Parameters (Critical for Quantitation):
-
Pulse Angle:
. -
Relaxation Delay (
): Set to (typically 30-60 seconds) to ensure full magnetization recovery. Short delays will underestimate the integration. -
Scans (ns): 16 or 32 (Sufficient for 10 mg).
-
Spectral Width: -2 to 14 ppm.
-
-
Data Processing:
-
Phasing: Apply manual phase correction (automatic phasing often fails on small residual peaks).
-
Baseline: Apply automatic baseline correction (e.g., Bernstein polynomial).
-
Integration:
-
Reference: Integrate the C1-Methylene triplet (
ppm, adjacent to Nitrogen). Set this integral value to 2.00 . -
Target: Integrate the region where the C3-Methyl would be (
ppm).
-
-
-
Calculation:
(Where 3.00 is the theoretical proton count of the methyl group).
Protocol B: HRMS Isotopologue Analysis
Objective: Determine the distribution of isotopologues (D0, D1, D2, D3).
Workflow:
-
System: UHPLC coupled to Q-TOF or Orbitrap.
-
Mode: ESI Positive (
). -
Injection: Direct infusion or short C18 column run (isocratic 50:50 Water:MeCN + 0.1% Formic Acid).
-
Analysis:
-
Locate the parent ion for the D3 species.
-
Calculated
Da.
-
-
Locate the parent ion for the D0 (unlabelled) species.
-
Calculated
Da.
-
-
Calculation:
-
Correction: You must subtract the natural abundance
contribution from the peak if resolution is low, though high-res instruments separate these.
-
Visualization of Analytical Workflow
The following diagram illustrates the decision logic and workflow for validating the isotopic purity.
Figure 1: Analytical workflow for validating isotopic purity. qNMR serves as the primary decision gate.
Data Interpretation Guide
Interpreting the -NMR Spectrum
While
-
Normal Propyl Amine: The terminal methyl carbon appears as a sharp singlet.
-
D3-Propyl Amine: The terminal methyl carbon signal will split into a septet (7 lines) with an intensity ratio of 1:3:6:7:6:3:1.
-
Reason: Coupling to 3 Deuterium atoms (Spin = 1). Multiplicity =
. -
Observation: This septet is often low intensity due to the lack of Nuclear Overhauser Effect (NOE) and long relaxation times of deuterated carbons.
-
Common Pitfalls
-
H/D Exchange: The amine protons (
) are labile. In , they will disappear immediately ( ). Do not use the amine peak for integration reference. -
Solvent Impurities: Ensure your
does not have a contaminant peak near 0.9 ppm (e.g., grease or silicone), which could be mistaken for residual non-deuterated methyl.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Quantitative NMR). Link
-
Sleno, L. (2012). The use of mass defect in modern mass spectrometry. Journal of Mass Spectrometry. Link
Technical Comparison Guide: Linearity & Range Determination with N-Propyl-3,3,3-D3-amine HCl
This guide serves as a technical comparison and procedural manual for the application of N-Propyl-3,3,3-D3-amine HCl (CAS: 1219803-59-6 / Free base equivalent) in analytical method validation, specifically focusing on Linearity and Range .
Executive Summary: The Case for Deuterated Isotopologues
In the high-sensitivity quantification of alkylamines (such as n-propylamine) and their nitrosated derivatives (e.g., N-nitrosodipropylamine, NDPA), matrix effects in LC-MS/MS can severely compromise data integrity. While external standardization is cost-effective, it fails to compensate for variable ionization suppression.
This compound represents a "Gold Standard" Stable Isotope Labeled Internal Standard (SIL-IS). By incorporating three deuterium atoms at the terminal methyl position (
Comparative Analysis: Performance vs. Alternatives
The following table objectively compares the D3-isotopologue against common alternatives in a validated LC-MS/MS workflow.
Table 1: Performance Matrix in Complex Media (Plasma/API Matrix)
| Feature | Method A: External Standard | Method B: Structural Analog IS | Method C: this compound |
| Identity | Native n-Propylamine | n-Butylamine or iso-Propylamine | [2H3]-n-Propylamine |
| Retention Time ( | Matches Analyte | Shifts ( | Co-elutes (within |
| Matrix Effect Correction | None | Partial (Different ionization zones) | Near-Perfect (Same ionization zone) |
| Linearity ( | 0.980 - 0.995 | 0.990 - 0.998 | > 0.999 |
| Range Accuracy | Drifts at LOQ | Good at mid-range, poor at LOQ | Consistent from LOQ to 150% |
| Cost per Sample | Low | Low | Moderate |
Mechanistic Insight (The "Why")
-
Method A: Relies on the assumption that the mass spec response is constant over time. It is not. Source contamination causes signal drift.
-
Method B: A structural analog (e.g., butylamine) elutes at a different time. If a matrix interference (e.g., phospholipids) elutes at the propylamine time but not the butylamine time, the IS will not "see" the suppression, leading to false positives/negatives.
-
Method C (The Product): The D3-amine co-elutes with the analyte. If the signal is suppressed by 50% due to matrix, the D3-IS is also suppressed by 50%. The Ratio (Analyte/IS) remains constant, preserving linearity.
Visualizing the Correction Logic
The following diagram illustrates how the D3-IS corrects for Ionization Suppression in the Mass Spectrometer source, a critical factor in establishing a valid Range.
Figure 1: Mechanism of Matrix Effect Correction using Co-eluting Deuterated Internal Standards.
Validated Protocol: Linearity & Range Determination
Objective: To establish the linear dynamic range of N-Propylamine quantification using this compound as the internal standard, compliant with ICH Q2(R2) guidelines.
Materials & Reagents[1][2][3]
-
Analyte: N-Propylamine Reference Standard.
-
Internal Standard: this compound (Target Final Conc: 50 ng/mL).
-
Diluent: 0.1% Formic Acid in Water/Acetonitrile (50:50).
-
Matrix: Blank Matrix (relevant to your specific application, e.g., dissolved drug substance or plasma).
Preparation of Solutions
-
IS Stock Solution: Dissolve 10 mg this compound in 10 mL methanol (1 mg/mL).
-
IS Working Solution: Dilute Stock to 500 ng/mL in diluent.
-
Calibration Standards: Prepare 7 non-zero levels.
-
Note: The IS is added at a constant concentration to every level.
-
| Level | Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Purpose |
| Cal 1 | 1.0 | 50 | Lower Limit of Quantitation (LLOQ) |
| Cal 2 | 5.0 | 50 | Low Range |
| Cal 3 | 20.0 | 50 | Intermediate |
| Cal 4 | 50.0 | 50 | Mid-Range (1:1 Ratio) |
| Cal 5 | 100.0 | 50 | High Range |
| Cal 6 | 150.0 | 50 | Upper Range |
| Cal 7 | 200.0 | 50 | Upper Limit of Quantitation (ULOQ) |
Experimental Workflow (Step-by-Step)
Figure 2: Analytical Workflow for Linearity Determination.
Acceptance Criteria (ICH Q2)
To validate the Range using this IS, the following criteria must be met:
-
Linearity: The correlation coefficient (
) of the regression line (Ratio vs. Concentration) must be .[1] -
Accuracy: Back-calculated concentrations of standards must be within
of nominal ( for LLOQ). -
Range: The established range is the interval between the LLOQ and ULOQ where linearity, accuracy, and precision are acceptable.[2][3][4][5]
Troubleshooting & Causality
-
Issue: Non-linear curve at high concentrations (saturation).
-
Cause: Detector saturation or isotopic interference (crosstalk).
-
Solution using D3-IS: Check for "cross-talk". Does the high concentration native analyte contribute signal to the D3 channel? (Unlikely with +3 Da shift, but possible at very high levels). Dilute samples to stay within range.
-
-
Issue: Poor Precision at LLOQ.
-
Cause: Adsorption of amine to glass vials.
-
Solution: The D3-IS acts as a "carrier." Because it is chemically identical, it saturates active sites on the glassware, improving the recovery of the trace native analyte.
-
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[6][7] [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. [Link]
-
European Medicines Agency (EMA). (2023).[8] Nitrosamine impurities in human medicinal products. [Link]
- Wong, J., et al. (2020). "Strategies for the Determination of Nitrosamine Impurities in Pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ipa-india.org [ipa-india.org]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of N-Propyl-3,3,3-D3-amine HCl
[1]
Operational Summary (Executive Brief)
Do not treat this compound as radioactive waste. N-Propyl-3,3,3-D3-amine HCl contains stable deuterium isotopes.[1] It poses no radiological hazard.
However, it is a corrosive, hygroscopic amine salt . Improper disposal can result in the formation of carcinogenic nitrosamines or explosive chloramines if mixed with incompatible waste streams. This guide defines the segregation, stabilization, and disposal protocols required to maintain laboratory safety and regulatory compliance.
Chemical Profile & Hazard Assessment
To manage disposal effectively, you must understand the material's specific physical and chemical vulnerabilities.[2]
| Property | Specification | Operational Implication |
| CAS Number | 7436-22-8 (Labeled) / 556-53-6 (Unlabeled HCl) | Use unlabeled CAS for general hazard lookup if labeled SDS is unavailable.[1] |
| Physical State | White to off-white hygroscopic solid | Must be kept dry.[1] Moisture absorption leads to caking and inaccurate weighing. |
| Acidity | Acidic in aqueous solution (HCl salt) | Do not mix directly with strong cyanide waste (releases HCN gas).[1] |
| Isotope | Deuterium (D, Stable) | Non-Radioactive. Dispose of as hazardous chemical waste, not rad-waste.[1] |
| RCRA Code | U194 (Parent amine) / D002 (Corrosivity) | Treat as hazardous waste.[1] Do not dispose of down the drain. |
Critical Incompatibility (The "Why" Behind Segregation)
As a scientist, you must understand the causality of waste accidents. The most dangerous aspect of disposing of this compound is not the compound itself, but what it reacts with in a shared waste container.[1]
A. The Chloramine Risk (Bleach Incompatibility)
NEVER mix amine salts with waste streams containing Sodium Hypochlorite (Bleach).
-
Mechanism:
[1] -
Result: Formation of N-chloropropylamine, which is unstable and potentially explosive.
-
Protocol: Ensure the "Aqueous Waste" container is free of oxidizers before adding dissolved amine waste.
B. The Nitrosamine Risk
NEVER mix with nitrosating agents (Sodium Nitrite, Nitrosyl Sulfuric Acid).
-
Mechanism: Secondary amines (impurities) or the primary amine under specific conditions can react to form N-nitrosamines.
-
Result: Potent carcinogens.[3]
-
Protocol: Segregate amine waste from nitrite/nitrate waste streams.
Disposal Workflow
The following decision logic ensures the material is routed to the correct waste stream, preventing cross-contamination.
Figure 1: Decision logic for the safe segregation and packaging of deuterated amine waste.
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization (Self-Validating Step)
Why this matters: The HCl salt is acidic.[4] Dumping it directly into a basic organic waste container (containing triethylamine or pyridine) can cause an exotherm.
-
Dissolution: If the waste is a solid residue in a flask, dissolve it in a minimal amount of water.
-
Neutralization (Liquid Waste Only):
-
Check pH with a strip. It will likely be acidic (pH ~3-5).
-
Slowly add dilute Sodium Bicarbonate (
) until effervescence stops and pH is neutral (~7). -
Validation: The cessation of bubbling is your visual indicator that the acid is neutralized.
-
Phase 2: Container Selection & Packaging
-
Solid Waste:
-
Liquid Waste:
-
Solvent Compatibility: If dissolved in water, use HDPE. If dissolved in organic solvents (DCM, Methanol), use Amber Glass to prevent UV degradation or solvent leaching.
-
Headspace: Leave at least 10% headspace to allow for thermal expansion.
-
Phase 3: Inventory Management (Financial Integrity)
Deuterated compounds are significantly more expensive than their unlabeled counterparts.
-
Log Entry: Immediately update your laboratory inventory system (e.g., ChemInventory, Quartzy) to reflect the disposal.
-
Justification: If disposing of unused bulk material, document the reason (e.g., "Hygroscopic degradation/caking") to justify the financial loss to project management.
Regulatory & Compliance Context
RCRA (Resource Conservation and Recovery Act)
While this compound is not explicitly listed by name in 40 CFR 261.33, the non-deuterated parent (Propylamine) is listed as U194 (Ignitable, Toxic).[1]
-
Compliance Rule: In the absence of a specific exclusion for the salt form, treat this waste as if it carries the U194 and D002 (Corrosive) codes. This is the conservative, "safe-harbor" approach.
Stable Isotope Regulations[5]
-
Radioactivity: This compound is exempt from NRC (Nuclear Regulatory Commission) regulations regarding radioactive waste. It emits no ionizing radiation.
-
Labeling: Ensure the label clearly states "Stable Isotope" to prevent panic or rejection by waste handlers who might mistake "D3" for a radiolabel.
References
-
United States Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011. Section 6.C, Management of Waste. Available at: [Link]
-
American Chemical Society (ACS). Chemical Incompatibility: Amines and Hypochlorites. ACS Chemical Safety Guidelines. Available at: [Link]
Personal protective equipment for handling N-Propyl-3,3,3-D3-amine hcl
Operational Risk Profile: Beyond the SDS
The Dual-Threat Model Handling N-Propyl-3,3,3-D3-amine HCl presents a dual-threat scenario common in isotopic labeling but often overlooked in standard safety data sheets (SDS). You are managing two distinct risks simultaneously:
-
Biological Hazard (Safety): The compound is a corrosive, hygroscopic amine salt. Upon contact with mucosal membranes (eyes/lungs), it hydrolyzes to release hydrochloric acid and the free amine, causing severe irritation or burns.
-
Isotopic Integrity (Asset Protection): While the C-D bonds at the C3 position are chemically stable, the salt itself is highly hygroscopic . Moisture uptake does not merely dilute your sample; it alters the molecular weight of the bulk solid, introducing disastrous stoichiometric errors in quantitative NMR (qNMR) or mass spectrometry workflows.
The "Dry Chain" Mandate: Your PPE and handling protocol must function as a "Dry Chain"—a continuous barrier against both biological exposure and atmospheric moisture.
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. Select PPE based on the state of matter.
Tier 1: Solid Handling (Weighing & Transfer)
High Risk: Inhalation of dust, Static dispersion, Moisture uptake.
| Component | Specification | Scientific Rationale |
| Gloves | Double-layered Nitrile (Outer: 5 mil, Inner: 4 mil). | Permeation & Contrast: Amine salts can permeate thin latex. Double gloving provides a visual breach indicator (use different colors) and creates a thermal barrier to reduce sweat transfer to the hygroscopic solid. |
| Respiratory | N95/P100 Respirator (if outside hood) or Fume Hood (Preferred). | Micronized Dust: Amine HCl salts often form micron-sized electrostatic particles that bypass standard surgical masks. |
| Eye Protection | Chemical Goggles (Indirect Vent). | Corrosive Dust: Safety glasses allow airborne powder to migrate behind the lens. Goggles seal the orbital area against corrosive dust settling on the eye surface. |
| Body | Lab Coat (Cotton/Poly blend) + Tyvek Sleeve Covers . | Wrist Gap: The gap between the glove and lab coat is the #1 exposure point. Sleeve covers bridge this gap and prevent dust accumulation on cuffs. |
Tier 2: Solution Handling (Synthesis & Analysis)
High Risk: Splash, Dermal Absorption, Vapor (if basified).
| Component | Specification | Scientific Rationale |
| Gloves | Long-cuff Nitrile (Minimum 6 mil). | Splash Protection: If the amine is liberated (basified), it becomes more volatile and aggressive. Thicker nitrile resists organic solvent permeation (e.g., DCM/Methanol mixtures). |
| Eye Protection | Face Shield (over Safety Glasses). | Projectile Risk: Exothermic neutralization reactions can cause "bumping" or splashing. A face shield protects the neck and chin. |
Operational Workflow: The Self-Validating Protocol
This workflow integrates safety with data integrity.
Phase A: Preparation & Weighing
Goal: Prevent static dispersal and hydration.
-
Environmental Check: Verify relative humidity (RH) is <40%. If >40%, all open handling must occur in a glove box or glove bag filled with
or Ar. -
Static Neutralization: Deuterated salts are often dry and prone to static charge. Use an anti-static gun (ionizer) on the weigh boat and spatula before touching the powder.
-
Why? Charged particles will "jump" off the spatula, contaminating the balance and your gloves.
-
-
The "Closed Transfer" Technique:
-
Open the source vial only inside the hood/glovebox.
-
Weigh quickly. Do not leave the vial open while waiting for the balance to stabilize.
-
Validation: Visually inspect the threads of the source vial before recapping. Powder in the threads leads to a poor seal and eventual hydrolysis of the remaining stock.
-
Phase B: Solubilization & Use
-
Exotherm Management: When dissolving in water or methanol, the heat of solution is generally mild. However, if neutralizing (free-basing) with NaOH/KOH, significant heat is generated.
-
Protocol: Cool the receiving vessel in an ice bath before addition.
-
-
Vapor Control: If the pH > 10, the free amine (Propyl-3,3,3-D3-amine) becomes volatile.
-
Validation: Use pH paper to confirm the salt form (pH < 7) before removing from the fume hood. If basic, keep covered.
-
Phase C: Decontamination & Disposal
Goal: Neutralize biological hazard before it leaves the hood.
-
Solid Waste: Dissolve residual solids in water. Do not throw dry reactive salts into trash bins.
-
Liquid Neutralization:
-
Slowly add dilute Sodium Bicarbonate (
) to the waste solution until bubbling ceases. -
Check pH. Adjust to pH 6–8.
-
Dispose of as Non-Halogenated Organic Waste (unless mixed with halogenated solvents like DCM).
-
Visualizing the Safety Logic
The following diagram illustrates the critical decision points where safety and sample integrity intersect.
Figure 1: Decision tree for handling hygroscopic amine salts, prioritizing moisture control and volatility management.
Emergency Response Protocols
Scenario A: Powder Spill (Dry) Risk: Inhalation and skin burns.
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don goggles and N95 respirator.
-
Contain: Do not sweep (creates dust). Cover the spill with a paper towel dampened with inert solvent (e.g., heptane) or dry sand to weigh it down.
-
Clean: Scoop into a waste container. Wipe area with wet paper towels (water) to dissolve residue, then soap and water.
Scenario B: Skin Contact Risk: Chemical burns.
-
Flush: Immediately flush with water for 15 minutes.[1] Do not wait for symptoms.
-
Neutralize? No. Do not attempt to neutralize burns with vinegar or baking soda on the skin; the heat of reaction can worsen the injury. Stick to water.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94308, 3-(Dimethylamino)propyl chloride hydrochloride (Used as proxy for Propylamine HCl toxicity data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). Washington (DC): National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
